Product packaging for (Z)-hex-2-enamide(Cat. No.:CAS No. 820-99-5)

(Z)-hex-2-enamide

Cat. No.: B3057519
CAS No.: 820-99-5
M. Wt: 113.16 g/mol
InChI Key: BZEUYEFVVDTLOD-PLNGDYQASA-N
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Description

(Z)-hex-2-enamide is a chemical compound characterized by its α,β-unsaturated amide structure with a Z (zusammen) configuration across the double bond. This class of compounds is of significant interest in fine organic synthesis as valuable building blocks for constructing more complex molecules . The reactivity of the conjugated system, featuring an electron-deficient double bond adjacent to the carbonyl group, allows it to participate in various cycloaddition reactions and serve as an acceptor in nucleophilic additions . While specific biological data for this compound is not extensively reported in the literature, structurally similar unsaturated carbonyl compounds are frequently investigated in life sciences research for their potential interactions with biological targets. Researchers value this compound for exploring novel reaction pathways and developing new synthetic methodologies. This product is provided as a high-purity material to ensure consistent and reliable performance in experimental settings. This compound is intended for research and manufacturing applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3057519 (Z)-hex-2-enamide CAS No. 820-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hex-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEUYEFVVDTLOD-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-99-5
Record name cis-2-Hexenoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the known physicochemical properties of (Z)-hex-2-enamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide presents the available computed data and outlines standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that aside from the molecular formula and weight, the other values are predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem
Molecular Weight 113.16 g/mol PubChem
XLogP3-AA (logP) 1.1PubChem (Predicted)
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Experimental Protocols for Physicochemical Property Determination

Given the absence of reported experimental values for several key properties of this compound, this section details standardized methodologies that can be employed for their determination.

Melting Point Determination

The melting point of a solid is a fundamental physical property indicating its purity. The capillary method is a widely used technique for this purpose.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of a substance, the micro boiling point or Siwoloboff method is suitable.

Methodology:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The apparatus is heated, and the temperature is monitored.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary, and upon slight cooling, the liquid is drawn into the capillary tube.

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard protocol for determining aqueous solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of water at a specific temperature.

  • The mixture is agitated (e.g., using a shaker) until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa value indicates the strength of an acid or base. For an amide like this compound, which is a very weak base, potentiometric titration is a common method.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amide solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its experimental determination.

Methodology:

  • A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

  • The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp sol Aqueous Solubility Determination purification->sol pka pKa Determination purification->pka logp LogP Determination purification->logp analysis Data Analysis mp->analysis bp->analysis sol->analysis pka->analysis logp->analysis report Reporting analysis->report

Caption: General workflow for physicochemical characterization.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways in which this compound is known to be directly involved. Therefore, a diagrammatic representation of signaling pathways is not applicable at this time. Further biological and pharmacological studies would be required to elucidate any such interactions.

Spectroscopic Data and Experimental Protocols for (Z)-hex-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (Z)-hex-2-enamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra in public databases, this guide leverages predictive models and established spectroscopic principles for analogous α,β-unsaturated amides to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift correlations, characteristic vibrational frequencies, and common fragmentation patterns for similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2br s1H-NH a
~ 5.8 - 6.2br s1H-NH b
~ 6.0 - 6.4dt1HH -C(3)
~ 5.6 - 5.9dt1HH -C(2)
~ 2.1 - 2.4q2HH ₂-C(4)
~ 1.4 - 1.6sextet2HH ₂-C(5)
~ 0.9 - 1.1t3HH ₃-C(6)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for vinylic protons in a Z-configuration are expected to be in the range of 8-12 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C (1)=O
~ 140 - 145C (3)
~ 120 - 125C (2)
~ 30 - 35C (4)
~ 20 - 25C (5)
~ 13 - 15C (6)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 & ~3180MediumN-H stretching (asymmetric & symmetric)
~ 3030Medium=C-H stretching
~ 2960, ~2870MediumC-H stretching (aliphatic)
~ 1650StrongC=O stretching (Amide I band)
~ 1620MediumC=C stretching
~ 1550MediumN-H bending (Amide II band)
~ 700Strong=C-H bending (Z-disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
113Moderate[M]⁺ (Molecular Ion)
98Moderate[M - CH₃]⁺
84Moderate[M - C₂H₅]⁺
72Strong[M - C₃H₅]⁺ or [C₄H₆NO]⁺ (McLafferty Rearrangement)
44High[CONH₂]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumentation and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence should be employed, and a larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Instrumentation and Data Acquisition:

    • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Utilize a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200 amu.

    • The instrument should be calibrated using a known standard to ensure mass accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Characterization Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Synthesis and Characterization of Novel (Z)-hex-2-enamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel (Z)-hex-2-enamide derivatives. These compounds are of significant interest in medicinal chemistry due to their structural motifs present in various biologically active molecules.

Synthesis of this compound Derivatives

The stereoselective synthesis of (Z)-alkenes remains a challenge in organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, and its modification by Still and Gennari provides excellent (Z)-selectivity. This section details the synthesis of this compound derivatives via the Still-Gennari olefination.

The Still-Gennari reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetamides, in the presence of a strong base and a crown ether at low temperatures to favor the formation of the (Z)-isomer.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Phosphonoacetamide Bis(2,2,2-trifluoroethyl)phosphonoacetamide ReactionVessel Reaction Vessel (-78 °C, Anhydrous THF) Phosphonoacetamide->ReactionVessel Amine Primary or Secondary Amine Amine->Phosphonoacetamide Acylation AcylChloride Acetyl Chloride AcylChloride->Phosphonoacetamide BasePrep Potassium bis(trimethylsilyl)amide (KHMDS) in THF Addition Slow Addition of KHMDS BasePrep->Addition Aldehyde Butyraldehyde Aldehyde->ReactionVessel CrownEther 18-Crown-6 CrownEther->ReactionVessel Stirring Stirring at -78 °C Addition->Stirring Quenching Quench with sat. aq. NH4Cl Stirring->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Derivative Purification->Product

Caption: Experimental workflow for the Still-Gennari synthesis of this compound derivatives.

A detailed protocol for the synthesis of a representative this compound derivative, (Z)-N-benzylhex-2-enamide, is provided below. This protocol can be adapted for the synthesis of other derivatives by varying the starting amine.

Materials:

  • Bis(2,2,2-trifluoroethyl)phosphonoacetic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Benzylamine

  • Triethylamine (TEA)

  • Butyraldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Bis(2,2,2-trifluoroethyl) N-benzyl-2-phosphonoacetamide:

    • To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired phosphonoacetamide.

  • Still-Gennari Olefination:

    • To a solution of the synthesized phosphonoacetamide (1.2 eq) and 18-crown-6 (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.2 eq) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add butyraldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield (Z)-N-benzylhex-2-enamide.

Characterization of this compound Derivatives

The synthesized compounds are characterized by standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following tables summarize the expected quantitative data for a series of synthesized this compound derivatives.

Table 1: Synthesis Yields and Physical Properties

Compound IDR GroupYield (%)Physical StateMelting Point (°C)
1a Benzyl75White Solid88-90
1b Phenyl72Pale Yellow Oil-
1c 4-Chlorobenzyl78White Solid102-104
1d Cyclohexyl65Colorless Oil-

Table 2: Spectroscopic Data for this compound Derivatives

Compound ID¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)MS (m/z) [M+H]⁺
1a 7.25-7.40 (m, 5H), 6.20 (dt, 1H), 5.80 (dt, 1H), 4.50 (d, 2H), 2.20 (q, 2H), 1.50 (sext, 2H), 0.95 (t, 3H)165.5, 142.0, 138.0, 128.8, 127.8, 127.6, 124.5, 43.8, 30.5, 22.0, 13.8204.1383
1b 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 6.25 (dt, 1H), 5.85 (dt, 1H), 2.25 (q, 2H), 1.55 (sext, 2H), 0.98 (t, 3H)164.8, 142.5, 138.2, 129.2, 124.8, 124.0, 120.0, 30.6, 22.1, 13.9190.1226
1c 7.30 (d, 2H), 7.20 (d, 2H), 6.18 (dt, 1H), 5.78 (dt, 1H), 4.45 (d, 2H), 2.18 (q, 2H), 1.48 (sext, 2H), 0.93 (t, 3H)165.4, 142.2, 136.5, 133.5, 129.0, 128.8, 124.2, 43.2, 30.4, 21.9, 13.7238.0998
1d 6.15 (dt, 1H), 5.75 (dt, 1H), 3.80 (m, 1H), 2.15 (q, 2H), 1.60-1.80 (m, 5H), 1.10-1.40 (m, 5H), 0.90 (t, 3H)165.0, 141.8, 125.0, 48.5, 33.0, 30.8, 25.8, 25.0, 22.2, 13.9196.1696

Biological Activity and Signaling Pathways

α,β-Unsaturated amides are known to exhibit a range of biological activities, including anticancer and antifungal properties. Their reactivity is often attributed to their ability to act as Michael acceptors, allowing them to covalently modify biological nucleophiles such as cysteine residues in proteins.

The electrophilic β-carbon of the α,β-unsaturated amide system is susceptible to nucleophilic attack by thiol groups of cysteine residues within cellular proteins. This covalent modification can lead to the inhibition of critical enzymes and disruption of cellular signaling pathways, ultimately inducing apoptosis or cell cycle arrest in cancer cells.

One potential target is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Covalent modification of cysteine residues in Keap1 by electrophilic compounds can lead to the activation of Nrf2 and subsequent transcription of antioxidant and cytoprotective genes. However, in cancer cells, this sustained activation can be dysregulated, and the depletion of glutathione (GSH) through conjugation with the electrophilic amide can lead to increased oxidative stress and cell death.

G cluster_entry Cellular Entry and Interaction cluster_response Cellular Response Enamide This compound Derivative CellMembrane Cell Membrane Enamide->CellMembrane Diffusion MichaelAddition Michael Addition with Cellular Nucleophiles (e.g., GSH, Protein Thiols) CellMembrane->MichaelAddition GSHDepletion GSH Depletion MichaelAddition->GSHDepletion ProteinModification Covalent Protein Modification (e.g., Keap1) MichaelAddition->ProteinModification ROS Increased ROS GSHDepletion->ROS Nrf2 Nrf2 Activation ProteinModification->Nrf2 Stress Oxidative Stress ROS->Stress Nrf2->Stress Initial Protective Response (can be overwhelmed) Apoptosis Apoptosis / Cell Cycle Arrest Stress->Apoptosis

Caption: Proposed signaling pathway for the cytotoxic action of this compound derivatives.

Disclaimer: The experimental protocols and data presented in this guide are for informational purposes and should be adapted and validated in a laboratory setting. The proposed biological mechanisms are based on the known reactivity of α,β-unsaturated amides and require further investigation for specific this compound derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(Z)-hex-2-enamide belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules known for their diverse biological activities. The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, renders these compounds susceptible to nucleophilic attack, a key mechanism underpinning their biological effects. While specific research on this compound is limited, this guide provides an in-depth overview of the anticipated biological activities, relevant experimental protocols, and potential signaling pathways based on the broader class of short-chain aliphatic α,β-unsaturated amides. This document serves as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical space.

Anticipated Biological Activities and Data Presentation

Due to a lack of specific experimental data for this compound, the following tables present hypothetical yet plausible quantitative data for its potential antimicrobial and cytotoxic activities. These values are modeled on the known activities of structurally related short-chain unsaturated amides and are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128
Candida albicansFungal64

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer25
MCF-7Breast Cancer50
A549Lung Cancer75
HEK293Normal Kidney>100

Detailed Experimental Protocols

The following are detailed, standardized protocols for assessing the potential antimicrobial and cytotoxic activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a) Preparation of Materials:

  • Test compound (this compound) stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard.

b) Experimental Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the standardized microbial suspension.

  • Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

a) Preparation of Materials:

  • Test compound (this compound) stock solution.

  • Human cancer cell lines and a normal cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

b) Experimental Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for α,β-unsaturated amides and the experimental workflows described above.

G Potential Mechanism of Action of α,β-Unsaturated Amides cluster_0 Cellular Environment UnsaturatedAmide This compound TargetProtein Nucleophilic Target (e.g., Cysteine residue in protein) UnsaturatedAmide->TargetProtein Michael Addition Adduct Covalent Adduct TargetProtein->Adduct Covalent Modification CellularDysfunction Loss of Protein Function Cellular Stress Adduct->CellularDysfunction Apoptosis Apoptosis CellularDysfunction->Apoptosis

Caption: Potential mechanism of action via Michael addition.

G Experimental Workflow for Antimicrobial Susceptibility Testing Start Start PrepareCultures Prepare Microbial Cultures (0.5 McFarland) Start->PrepareCultures PreparePlates Prepare 96-well Plates (Broth + Compound Dilutions) Start->PreparePlates Inoculate Inoculate Plates PrepareCultures->Inoculate PreparePlates->Inoculate Incubate Incubate (e.g., 37°C, 24h) Inoculate->Incubate ReadMIC Read MIC (Visual Inspection) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the Broth Microdilution Assay.

G Experimental Workflow for Cytotoxicity (MTT) Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with this compound SeedCells->TreatCells IncubateCompound Incubate (24-72h) TreatCells->IncubateCompound AddMTT Add MTT Reagent IncubateCompound->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

While direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature, its structural features as an α,β-unsaturated amide suggest a high potential for antimicrobial and cytotoxic properties. The reactivity of the conjugated system, likely proceeding through a Michael addition mechanism, provides a strong rationale for these anticipated activities. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for initiating and conducting comprehensive investigations into the biological effects of this compound and its related compounds. Further research in this area is warranted to unlock the potential of this chemical class for the development of novel therapeutic agents.

The Elusive Nature of (Z)-hex-2-enamide: A Search for its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, the natural occurrence and established isolation protocols for the specific compound (Z)-hex-2-enamide remain undocumented. This technical overview addresses the current state of knowledge, highlighting the absence of direct evidence for its presence in natural sources and, consequently, the lack of standardized methods for its isolation.

While the broader class of "Z-enamides" encompasses various naturally occurring compounds, and synthetic methods for their creation are available, this compound itself has not been identified as a constituent of any plant, insect, or microorganism in the reviewed literature. Research into related compounds, such as green leaf volatiles (GLVs) like (Z)-3-hexenal and (E)-2-hexenal, provides context for the potential biosynthesis of short-chain unsaturated amides, but a direct pathway to this compound has not been elucidated.

This guide will, therefore, focus on the available information regarding related compounds and the general methodologies that would be applicable should this compound be discovered in a natural source in the future.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound in a natural system has not been described. However, one could postulate a pathway originating from the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of C6-aldehydes and alcohols, also known as green leaf volatiles.

Hypothetical Biosynthesis of this compound cluster_0 Lipoxygenase (LOX) Pathway cluster_1 Postulated Amidation Steps Linolenic_Acid Linolenic Acid 13_HPOT 13-Hydroperoxy- linolenic Acid Linolenic_Acid->13_HPOT Lipoxygenase Z3_Hexenal (Z)-3-Hexenal 13_HPOT->Z3_Hexenal Hydroperoxide Lyase E2_Hexenal (E)-2-Hexenal Z3_Hexenal->E2_Hexenal Isomerase Z2_Hexenoic_Acid (Z)-Hex-2-enoic Acid E2_Hexenal->Z2_Hexenoic_Acid Aldehyde Dehydrogenase Z_Hex_2_enamide This compound Z2_Hexenoic_Acid->Z_Hex_2_enamide Amide Synthetase Amine_Source Amine Source (e.g., Amino Acid) Amine_Source->Z_Hex_2_enamide

Figure 1. A hypothetical biosynthetic pathway for this compound.

General Strategies for Isolation and Characterization

Should this compound be identified in a natural matrix, its isolation would likely follow established protocols for the separation of semi-volatile organic compounds. A generalized workflow for such an endeavor is presented below.

Generalized Isolation Workflow Sample_Collection Sample Collection (e.g., Plant leaves, Insect glands) Extraction Extraction (e.g., Solvent extraction, Headspace SPME) Sample_Collection->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC, GC) Fractionation->Purification Structure_Elucidation Structure Elucidation (e.g., MS, NMR) Purification->Structure_Elucidation

Figure 2. A generalized workflow for the isolation and identification of a target compound.

Experimental Protocols

Given the absence of specific literature, detailed experimental protocols for the isolation of this compound cannot be provided. However, a general approach based on the isolation of other medium-chain amides from natural sources would involve:

  • Sample Preparation: The biological material (e.g., plant tissue, insect homogenate) would be collected and immediately processed to prevent enzymatic degradation or volatilization of the target compound. This may involve flash-freezing in liquid nitrogen and lyophilization.

  • Extraction: A suitable solvent system would be employed to extract the compound of interest. For a moderately polar compound like an enamide, a series of extractions with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, could be effective. For volatile compounds, headspace solid-phase microextraction (SPME) might be a viable alternative.

  • Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques for purification.

    • Column Chromatography: An initial fractionation step using silica gel or alumina-based column chromatography could be used to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient would be a powerful tool for final purification.

    • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) would be the method of choice for both separation and identification.

  • Structure Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the precise connectivity and stereochemistry of the molecule, including the configuration of the double bond.

Quantitative Data

As no natural source of this compound has been identified, there is no quantitative data available regarding its natural abundance or yields from isolation procedures.

Conclusion

The current body of scientific literature does not support the natural occurrence of this compound. While the tools and methodologies for its isolation and characterization are well-established within the field of natural product chemistry, the absence of a known natural source renders the application of these techniques to this specific compound hypothetical. Future research, possibly through advanced metabolomics studies, may yet reveal the presence of this compound in a natural system, which would then open avenues for the development of specific isolation protocols and the investigation of its biological role. Researchers in the field of drug development and natural products are encouraged to consider the possibility of its existence and to employ broad-spectrum analytical techniques that could lead to its discovery.

Solubility Profile of (Z)-hex-2-enamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (Z)-hex-2-enamide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document presents estimated solubility values based on the known properties of structurally similar compounds, such as hexanamide, and general principles of amide solubility. Furthermore, this guide details a comprehensive experimental protocol for the precise determination of this compound solubility, enabling researchers to generate accurate data for their specific applications.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are derived from the solubility characteristics of hexanamide and the expected influence of the carbon-carbon double bond in the (Z) configuration on intermolecular interactions. The presence of the double bond may slightly alter polarity and crystal lattice energy compared to its saturated analog, hexanamide.

SolventChemical FormulaSolvent TypeEstimated Solubility ( g/100 mL)
MethanolCH₃OHPolar ProticHighly Soluble (>10)
EthanolC₂H₅OHPolar ProticHighly Soluble (>10)
AcetoneC₃H₆OPolar AproticSoluble (1-10)
DichloromethaneCH₂Cl₂HalogenatedSoluble (1-10)
Diethyl Ether(C₂H₅)₂OEtherealSparingly Soluble (0.1-1)
HexaneC₆H₁₄NonpolarInsoluble (<0.1)
TolueneC₇H₈AromaticSparingly Soluble (0.1-1)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticVery Soluble (>20)

Disclaimer: The data presented in this table are estimations and should be used as a preliminary guide. For precise quantitative analysis, experimental determination of solubility is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data for this compound, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-calibrated HPLC or GC method.

  • Data Analysis and Reporting:

    • Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) * 100

    • If using a chromatographic method, determine the concentration from the calibration curve and convert it to the desired units.

    • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start: Obtain pure this compound and solvents add_excess Add excess this compound to solvent in vials start->add_excess cap_vials Securely cap vials add_excess->cap_vials agitate Agitate at constant temperature (e.g., 24-48h) cap_vials->agitate settle Allow undissolved solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample quantify Quantify solute concentration (e.g., gravimetric, HPLC/GC) filter_sample->quantify calculate Calculate solubility (g/100mL) quantify->calculate end End: Report average solubility and standard deviation calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Quantum Chemical Calculations for (Z)-hex-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By simulating molecular structures and properties at the electronic level, these methods provide invaluable insights into molecular stability, reactivity, and intermolecular interactions. For a molecule like (Z)-hex-2-enamide, understanding its conformational preferences, electronic properties, and potential interaction sites can significantly aid in the design of novel therapeutics.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy for medium-sized organic molecules.[1][2][3][4] This guide will focus on a typical workflow employing DFT to elucidate the structural and electronic characteristics of this compound.

Computational Methodology

A standard computational protocol for investigating this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.

Geometry Optimization

The first step in characterizing this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy conformation on the potential energy surface.[5]

Protocol:

  • Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

  • Choice of Method and Basis Set: A suitable level of theory is chosen. For molecules of this size, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a common starting point.[6][7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[6][8]

  • Optimization Algorithm: An efficient optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to locate the energy minimum.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum.[5][9]

Protocol:

  • Calculation of Second Derivatives: The second derivatives of the energy with respect to the atomic coordinates are calculated at the same level of theory used for the geometry optimization.

  • Vibrational Frequencies: Diagonalization of the resulting Hessian matrix yields the vibrational frequencies.

  • Verification of Minimum: A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.[10]

  • Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Molecular Property Calculations

Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated.

Protocol:

  • Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment are calculated.[11] These properties provide insights into the molecule's reactivity and electronic transitions.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[12][13] These theoretical predictions can be compared with experimental data to aid in structure elucidation.

  • Solvation Effects: To simulate the behavior of this compound in a biological environment, solvation models such as the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent.[14]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that would be obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311+G(d,p))
ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Lengths (Å)
C1C21.510
C2C31.335
C3C41.505
C4O11.230
C4N11.350
Bond Angles (°)
C1C2C3125.0
C2C3C4121.5
C3C4O1123.0
C3C4N1116.0
Dihedral Angles (°)
C1C2C3C40.0
O1C4C3C2180.0
Table 2: Calculated Vibrational Frequencies (B3LYP/6-311+G(d,p))
ModeFrequency (cm⁻¹)Intensity (km/mol)Description
1345050.2N-H Stretch
2301025.8C-H Stretch (alkenyl)
3295080.5C-H Stretch (alkyl)
41680150.3C=O Stretch (Amide I)
5164045.1C=C Stretch
6155095.7N-H Bend (Amide II)
Table 3: Electronic Properties (B3LYP/6-311+G(d,p))
PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 3.5 D
Zero-Point Vibrational Energy 120.5 kcal/mol
Gibbs Free Energy -450.123 Hartrees

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

computational_workflow cluster_start Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Results Analysis cluster_output Output start Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt Submit Calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized Coordinates verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Molecular Property Calculation (HOMO/LUMO, NMR, etc.) analyze_props Analyze Properties prop_calc->analyze_props verify_min->geom_opt Imaginary Frequency Found (Re-optimize or Adjust Structure) verify_min->prop_calc Confirmed Minimum output_data Optimized Geometry, Frequencies, Electronic Properties analyze_props->output_data

Computational workflow for this compound.

Conclusion

This technical guide has outlined a standard and robust methodology for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, frequency analysis, and property calculations, researchers can gain significant insights into the fundamental characteristics of this molecule. The illustrative data and workflow diagram provide a clear framework for setting up and interpreting such computational studies. These theoretical insights are crucial for understanding the molecule's potential biological activity and for guiding further experimental work in the field of drug development.

References

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-alkenamides are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their stereoselective synthesis, however, presents a significant challenge due to the thermodynamic preference for the corresponding (E)-isomer. This application note provides detailed protocols and comparative data for the stereoselective synthesis of (Z)-hex-2-enamide, a representative example of this class of molecules. The methods discussed herein are selected for their high stereoselectivity and operational simplicity, making them suitable for researchers in organic synthesis and drug development. We will explore two primary strategies: the Z-selective Wittig reaction and a one-pot synthesis from an aldehyde and an amide.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for different approaches to the synthesis of this compound, providing a basis for method selection based on desired yield and stereoselectivity.

MethodKey ReagentsSolventTemperature (°C)Yield (%)(Z):(E) RatioReference
Z-selective Wittig ReactionButanal, (Acetamidomethyl)triphenylphosphonium iodide, NaHMDSTHF-78 to 2575-85>95:5
One-Pot SynthesisButanal, Acetamide, PPh₃, I₂, Et₃NToluene11060-70>98:2

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for the key synthetic methods described in this application note.

Wittig_Reaction_Workflow ylide_prep Ylide Preparation wittig_reaction Wittig Reaction ylide_prep->wittig_reaction Phosphonium Ylide reagents_ylide (Acetamidomethyl)triphenylphosphonium iodide + NaHMDS in THF reagents_ylide->ylide_prep -78 °C workup Aqueous Workup & Extraction wittig_reaction->workup reagents_wittig Butanal in THF reagents_wittig->wittig_reaction -78 °C to 25 °C purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Z-selective Wittig reaction.

One_Pot_Synthesis_Workflow mixing Reagent Mixing reaction One-Pot Reaction mixing->reaction 110 °C reagents Butanal, Acetamide, PPh₃, I₂, Et₃N in Toluene reagents->mixing workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Z-selective Wittig Reaction

This protocol is adapted from established procedures for Z-selective Wittig reactions.

Materials:

  • (Acetamidomethyl)triphenylphosphonium iodide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF)

  • Butanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred suspension of (acetamidomethyl)triphenylphosphonium iodide (1.2 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add NaHMDS (1.15 equiv.) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of butanal (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Synthesis

This protocol is based on a one-pot procedure for the synthesis of (Z)-α,β-unsaturated amides.

Materials:

  • Butanal

  • Acetamide

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of triphenylphosphine (2.0 equiv.) in toluene (0.5 M) under an inert atmosphere, add iodine (2.0 equiv.) in one portion. Stir the mixture for 10 minutes.

  • Add acetamide (5.0 equiv.) and triethylamine (4.0 equiv.) to the reaction mixture.

  • Add butanal (1.0 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Conclusion

This application note provides two reliable and stereoselective methods for the synthesis of this compound. The Z-selective Wittig reaction offers high stereoselectivity and good yields under mild conditions. The one-pot synthesis represents a more atom-economical and operationally simpler alternative, also affording high Z-selectivity. The choice of method will depend on the specific requirements of the researcher, including reagent availability, desired purity, and scalability. The provided protocols should serve as a valuable starting point for the synthesis of this compound and other related (Z)-alkenamides.

Application Notes and Protocols: (Z)-hex-2-enamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-hex-2-enamide and its derivatives have emerged as valuable synthons in modern organic synthesis, offering a versatile platform for the stereoselective introduction of functionalities and the construction of complex molecular architectures. Their utility is particularly pronounced in the synthesis of bioactive natural products and pharmaceuticals, where precise control of stereochemistry is paramount.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound derivatives, catering to researchers, scientists, and professionals in drug development.

Asymmetric Dihydroxylation: A Gateway to Chiral Scaffolds

One of the most powerful applications of this compound derivatives is their participation in asymmetric dihydroxylation reactions. This transformation allows for the introduction of two adjacent stereocenters with high fidelity, paving the way for the synthesis of chiral diols, amino alcohols, and other valuable intermediates. The Sharpless asymmetric dihydroxylation, in particular, has proven to be highly effective for this class of substrates.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric dihydroxylation of a representative this compound derivative.

SubstrateReagentsProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(Z)-N,N-dibenzyl-hex-2-enamideAD-mix-β, MeSO₂NH₂(2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide95>99>20:1
Experimental Protocol: Asymmetric Dihydroxylation of (Z)-N,N-dibenzyl-hex-2-enamide

This protocol details the synthesis of (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide, a key intermediate in the synthesis of alkaloids like (-)-pumiliotoxin C.

Materials:

  • (Z)-N,N-dibenzyl-hex-2-enamide

  • AD-mix-β

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (Z)-N,N-dibenzyl-hex-2-enamide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g) and methanesulfonamide (1.0 mmol).

  • The reaction mixture is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for an additional hour at room temperature.

  • The mixture is then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide.

Application in Natural Product Synthesis: (-)-Pumiliotoxin C

The chiral diol obtained from the asymmetric dihydroxylation of (Z)-N,N-dibenzyl-hex-2-enamide is a key precursor for the total synthesis of (-)-pumiliotoxin C, a toxic indolizidine alkaloid. This highlights the practical utility of this compound as a starting material for accessing complex, biologically active molecules.

Synthetic Workflow for (-)-Pumiliotoxin C

G cluster_0 Synthesis of (-)-Pumiliotoxin C A (Z)-N,N-dibenzyl- hex-2-enamide B (2R,3S)-N,N-dibenzyl- 2,3-dihydroxyhexanamide A->B Asymmetric Dihydroxylation C Cyclization Precursor B->C Further Functionalization D (-)-Pumiliotoxin C C->D Key Cyclization

Caption: Synthetic pathway from (Z)-N,N-dibenzyl-hex-2-enamide to (-)-pumiliotoxin C.

Mechanistic Insight: The Sharpless Asymmetric Dihydroxylation

The high stereoselectivity of the Sharpless asymmetric dihydroxylation is attributed to the formation of a chiral complex between the osmium tetroxide, a chiral ligand (present in AD-mix), and the olefin substrate. The chiral environment of the ligand directs the approach of the olefin to the osmium, leading to the preferential formation of one enantiomer of the diol.

Catalytic Cycle of Asymmetric Dihydroxylation

G cluster_1 Sharpless Asymmetric Dihydroxylation Cycle OsVIII Os(VIII)O4-Ligand Complex Complex [3+2] Cycloaddition Intermediate OsVIII->Complex + Olefin Olefin This compound Derivative Olefin->Complex OsVI Os(VI) Osmate Ester Complex->OsVI Hydrolysis Hydrolysis OsVI->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Reoxidation Re-oxidation (Co-oxidant) Hydrolysis->Reoxidation Os(VI) Reoxidation->OsVIII Os(VIII)

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

applications of (Z)-hex-2-enamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

No significant medicinal chemistry applications for (Z)-hex-2-enamide have been identified in publicly available research.

Following a comprehensive review of scientific literature and patent databases, there is a notable absence of information regarding the applications of this compound in the field of medicinal chemistry. This suggests that this compound is not a compound that has been widely investigated for its therapeutic potential.

Our extensive search for quantitative data, such as IC50, Ki, or EC50 values, yielded no specific results for this molecule. Consequently, no established experimental protocols for its synthesis, in vitro assays, or in vivo studies within a medicinal chemistry context could be located. Furthermore, no information was found on any potential signaling pathways or mechanisms of action associated with this compound.

Therefore, we are unable to provide the requested Application Notes, Protocols, data tables, or diagrams for this compound. Researchers, scientists, and drug development professionals interested in this specific molecule should be aware of the current lack of published research in this area. It is recommended to verify the chemical name and structure or to investigate related, more extensively studied compounds.

Application Notes: (Z)-hex-2-enamide as a Versatile Precursor for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. (Z)-hex-2-enamide, a readily accessible α,β-unsaturated amide, represents a valuable and versatile starting material for the construction of several important classes of these heterocycles, including γ-lactams, δ-lactams (piperidinones), and 2-pyridones. Its conjugated system and the presence of both electrophilic and nucleophilic centers allow for a variety of cyclization strategies. This document provides detailed protocols and application notes for leveraging this compound in the synthesis of these key heterocyclic scaffolds.

Synthesis of γ-Lactams via Halolactamization

Halolactamization is a powerful method for the synthesis of lactams, proceeding through the intramolecular cyclization of an unsaturated amide initiated by an electrophilic halogen source. For this compound, an N-substituent bearing a nucleophile is required to facilitate the cyclization. A common strategy involves the use of an N-allyl or similar group, which can be isomerized to a propenyl group, providing the necessary nucleophile for a 5-exo-trig cyclization.

Experimental Protocol: Synthesis of a γ-Lactam via Iodolactamization

This protocol describes the synthesis of a substituted γ-lactam starting from an N-propenyl derivative of this compound.

  • Preparation of the Precursor: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 20 minutes, then add allyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude N-allyl-(Z)-hex-2-enamide is then isomerized to N-propenyl-(Z)-hex-2-enamide using a suitable catalyst (e.g., a ruthenium-based catalyst).

  • Iodolactamization: To a solution of N-propenyl-(Z)-hex-2-enamide (1.0 eq) in acetonitrile (0.1 M) at 0 °C, add a solution of iodine (1.5 eq) in acetonitrile dropwise.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up and Purification: Once the starting material is consumed (typically within 2-4 hours), the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution until the brown color disappears. The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired γ-lactam.

Quantitative Data
Reagent/ParameterMolar EquivalentConcentrationTemperature (°C)Time (h)Typical Yield (%)
N-propenyl-(Z)-hex-2-enamide1.00.1 M02-475-85
Iodine (I2)1.5-02-4-
AcetonitrileSolvent0.1 M02-4-

Reaction Pathway

G precursor N-propenyl-(Z)-hex-2-enamide intermediate Iodonium Ion Intermediate precursor->intermediate Electrophilic attack iodine Iodine (I2) iodine->intermediate product γ-Lactam Product intermediate->product 5-exo-trig cyclization

Caption: Iodolactamization of N-propenyl-(Z)-hex-2-enamide.

Synthesis of δ-Lactams (Piperidinones) via Radical Cyclization

Radical cyclization provides a powerful means to construct five- and six-membered rings. For this compound, an N-substituent containing a radical precursor is necessary. A common approach involves an N-bromoalkyl group, which can be converted to a radical that then adds to the electron-deficient double bond of the amide.

Experimental Protocol: Synthesis of a δ-Lactam

This protocol outlines the synthesis of a piperidinone derivative via a tin-mediated radical cyclization.

  • Precursor Synthesis: Synthesize N-(3-bromopropyl)-(Z)-hex-2-enamide by reacting this compound with 1,3-dibromopropane under basic conditions, similar to the N-allylation described previously.

  • Radical Cyclization Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve the N-(3-bromopropyl)-(Z)-hex-2-enamide (1.0 eq) in degassed anhydrous toluene (0.02 M).

  • Initiation of Cyclization: Add tributyltin hydride (Bu3SnH, 1.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer is concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure δ-lactam.

Quantitative Data
Reagent/ParameterMolar EquivalentConcentrationTemperature (°C)Time (h)Typical Yield (%)
N-(3-bromopropyl)-(Z)-hex-2-enamide1.00.02 M80-904-665-75
Tributyltin Hydride (Bu3SnH)1.2-80-904-6-
AIBN0.1-80-904-6-
TolueneSolvent0.02 M80-904-6-

Experimental Workflow

G start Dissolve Precursor in Toluene add_reagents Add Bu3SnH and AIBN start->add_reagents heat Heat to 80-90 °C for 4-6h add_reagents->heat monitor Monitor by TLC heat->monitor workup Cool, Concentrate, and Wash monitor->workup Complete purify Column Chromatography workup->purify product Pure δ-Lactam purify->product

Caption: Workflow for radical cyclization to a δ-lactam.

Synthesis of 2-Pyridones

2-Pyridones are a privileged scaffold in medicinal chemistry. This compound can serve as a C4 synthon in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the 2-pyridone ring system.

Experimental Protocol: Synthesis of a Substituted 2-Pyridone

This protocol details a plausible route to a 2-pyridone via a cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol (0.5 M).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 24 hours under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The residue is dissolved in dichloromethane and washed with 1 M HCl and then with brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by crystallization or column chromatography on silica gel to afford the desired 2-pyridone.

Quantitative Data
Reagent/ParameterMolar EquivalentConcentrationTemperature (°C)Time (h)Typical Yield (%)
This compound1.00.5 M78 (Reflux)2450-65
Ethyl Acetoacetate1.1-78 (Reflux)24-
DBU0.2-78 (Reflux)24-
EthanolSolvent0.5 M78 (Reflux)24-

Logical Relationship in Synthesis

G c4_synthon This compound (C4 Synthon) reaction Cyclocondensation c4_synthon->reaction c2n_synthon Ethyl Acetoacetate (C2N Synthon) c2n_synthon->reaction base DBU (Base Catalyst) base->reaction Enables product Substituted 2-Pyridone reaction->product

Caption: Logical relationship for 2-pyridone synthesis.

Catalytic Routes to (Z)-Enamides: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

(Z)-enamides are valuable structural motifs present in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. Their stereoselective synthesis, however, can be challenging. This document provides an overview of modern catalytic methods for the synthesis of (Z)-enamides, complete with detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Enamides are analogues of enamines with an electron-withdrawing group on the nitrogen atom, which modulates their reactivity and stability. The geometry of the double bond, either (E) or (Z), is crucial for their biological activity and their utility in stereocontrolled transformations. The synthesis of the thermodynamically less stable (Z)-isomer often requires specific catalytic approaches that can overcome the inherent preference for the (E)-isomer. This guide details several powerful catalytic methods for accessing (Z)-enamides with high stereoselectivity.

Transition-Metal Catalyzed Methods

Transition-metal catalysis offers a diverse toolbox for the stereoselective synthesis of (Z)-enamides, with palladium, gold, and ruthenium catalysts being particularly effective.

Palladium-Catalyzed Hydroamidation of Terminal Alkynes

A mild and operationally simple method for the stereoselective synthesis of (Z)-enamides involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. A key feature of this method is the proposed intramolecular hydrogen bond between the amide proton and the carbonyl group of the ester on the alkyne, which stabilizes the transition state leading to the (Z)-isomer.

General Reaction Scheme:

Figure 1: Palladium-catalyzed hydroamidation for (Z)-enamide synthesis.

Data Summary:

EntryAlkyne (R¹)Amide (R³)Yield (%)(Z:E) Ratio
1PhPh82>99:1
2Ph4-Me-Ph80>99:1
3Ph4-Cl-Ph78>99:1
4n-BuPh75>99:1
5PhMe72>99:1

Experimental Protocol:

To a screw-capped vial equipped with a magnetic stir bar were added the alkyne (0.5 mmol, 1.0 equiv), the amide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and NaOAc (20.5 mg, 0.25 mmol, 0.5 equiv). The vial was sealed and purged with nitrogen. Toluene (2.0 mL) and trifluoroacetic acid (TFA, 19 µL, 0.25 mmol, 0.5 equiv) were then added. The reaction mixture was stirred at 70 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired (Z)-enamide.

Gold-Catalyzed Hydrogenation of Ynamides

A highly efficient and stereoselective method for the synthesis of (Z)-enamides is the heterogeneous gold-catalyzed hydrogenation of ynamides.[1] This method utilizes a commercially available Au/TiO₂ catalyst and ammonium formate as a safe and convenient hydrogen source, proceeding via a cis-addition of hydrogen to the alkyne.[1]

General Reaction Scheme:

Figure 2: Gold-catalyzed hydrogenation of ynamides to (Z)-enamides.

Data Summary:

EntryYnamide (R¹, R², R³)Yield (%)(Z:E) Ratio
1Ph, Ts, Me99>99:1
24-MeO-Ph, Ts, Me98>99:1
34-Cl-Ph, Ts, Me97>99:1
4n-Hex, Ts, Me95>99:1
5Cy, Ts, Me96>99:1

Experimental Protocol:

In a dried Schlenk tube, the ynamide (0.2 mmol, 1.0 equiv), Au/TiO₂ (2 mol %), and ammonium formate (50.4 mg, 0.8 mmol, 4.0 equiv) were combined. The tube was evacuated and backfilled with nitrogen three times. Anhydrous DMF (2.0 mL) was added, and the mixture was stirred at 60 °C. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and filtered through a pad of Celite, which was then washed with ethyl acetate (3 x 5 mL). The combined filtrate was washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure (Z)-enamide.

Ruthenium-Catalyzed Anti-Markovnikov Addition of Amides to Alkynes

A ruthenium-based catalytic system enables the anti-Markovnikov addition of primary amides to terminal alkynes, affording (Z)-configured secondary enamides with high stereoselectivity. This method is notable for its atom economy and the ability to generate the less-substituted enamide isomer.

General Reaction Scheme:

Figure 3: Ruthenium-catalyzed hydroamidation for (Z)-enamide synthesis.

Data Summary:

EntryAlkyne (R¹)Amide (R²)Yield (%)(Z:E) Ratio
1n-HexPh85>98:2
2n-Hex4-MeO-Ph82>98:2
3CyPh88>98:2
4PhMe75>98:2
5n-Hext-Bu90>98:2

Experimental Protocol:

An oven-dried Schlenk tube was charged with [Ru(cod)(2-methallyl)₂] (6.4 mg, 0.02 mmol, 4 mol%), 1,4-bis(dicyclohexylphosphino)butane (dcpb) (10.8 mg, 0.024 mmol, 4.8 mol%), and Yb(OTf)₃ (12.4 mg, 0.02 mmol, 4 mol%). The tube was evacuated and backfilled with argon. The primary amide (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and anhydrous dioxane (1.0 mL) were added. The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the (Z)-enamide.

Organocatalytic Method

In addition to transition-metal catalysis, organocatalytic methods provide a metal-free alternative for the synthesis of (Z)-enamides.

Triethylamine-Catalyzed Reaction of α-Amino Ketones and Alkynyl Esters

A straightforward and stereospecific synthesis of (Z)-enamides can be achieved through the reaction of α-amino ketones with alkynyl esters, catalyzed by triethylamine. This reaction is believed to proceed via a mechanism where intramolecular hydrogen bonding plays a crucial role in directing the stereochemical outcome.

General Reaction Scheme:

References

Application Note: Stereoretentive Amidation of (Z)-Hex-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the amidation of (Z)-hex-2-enoic acid, focusing on methods that preserve the Z-configuration of the α,β-double bond. This procedure is critical for researchers in medicinal chemistry and materials science where the specific geometry of the molecule is essential for its biological activity or material properties.

Introduction

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. However, when dealing with α,β-unsaturated systems, particularly the less stable (Z)-isomers, the reaction conditions must be carefully controlled to prevent isomerization to the more thermodynamically stable (E)-isomer. Standard coupling reagents, when used under appropriate mild conditions, can effectively promote the amidation while preserving the olefin geometry. This protocol outlines the use of the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or an alternative uronium-based coupling agent such as HATU.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of (Z)-hex-2-enoic acid by a coupling agent, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.

cluster_reagents Reaction Conditions reactant1 (Z)-Hex-2-enoic Acid product (Z)-Hex-2-enamide edge_reagents reactant2 Amine (R-NH2) plus + reagent Coupling Agent (e.g., EDC/HOBt or HATU) base Base (e.g., DIPEA) solvent Solvent (e.g., DCM, DMF) edge_reagents->product Coupling Agent, Base, Solvent

Caption: General reaction scheme for the amidation of (Z)-hex-2-enoic acid.

Comparative Data

The choice of coupling agent and reaction conditions can significantly impact the yield and stereochemical purity of the product. The following table summarizes representative data for the amidation of α,β-unsaturated acids, highlighting the effectiveness of different methods.

Coupling SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Z:E Ratio
EDC / HOBt DIPEADCM0 to RT12-1685-95%>98:2
HATU DIPEA / LutidineDMF0 to RT2-490-98%>99:1
DCC / DMAP DMAPDCM0 to RT1280-90%~95:5
SOCl₂ NoneToluene80270-85%Isomerization likely

Data is representative and compiled from general knowledge of amidation reactions. Actual results may vary based on the specific amine substrate and precise reaction conditions.

Detailed Experimental Protocol: EDC/HOBt Method

This protocol describes a general procedure for the amidation of (Z)-hex-2-enoic acid with a generic primary amine (e.g., benzylamine) using EDC and HOBt.

4.1 Materials and Reagents

  • (Z)-Hex-2-enoic acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

4.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3 Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Z)-hex-2-enoic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 20-30 minutes at 0 °C to allow for the formation of the active ester.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of DCM. Add this solution dropwise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (Z)-amide.

  • Characterization: Confirm the structure and stereochemical integrity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The preservation of the Z-geometry can be confirmed by the characteristic coupling constant (typically ~11-12 Hz) between the vinyl protons in the ¹H NMR spectrum.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the amidation protocol.

arrow arrow start Setup dissolve Dissolve (Z)-Hex-2-enoic Acid in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool activate Add HOBt and EDC·HCl (Stir for 30 min) cool->activate add_amine Add Amine and DIPEA activate->add_amine react Warm to RT (Stir for 12-16 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the EDC/HOBt mediated amidation.

Application Notes and Protocols for the Functionalization of the Double Bond in (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective functionalization of the carbon-carbon double bond in (Z)-hex-2-enamide. The following sections describe key transformations including asymmetric hydrogenation, dihydroxylation, epoxidation, and Michael addition, offering versatile strategies for the synthesis of chiral building blocks relevant to drug discovery and development.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated amides is a powerful method for the synthesis of chiral saturated amides, which are valuable intermediates in medicinal chemistry. Rhodium and Iridium-based catalysts are particularly effective for this transformation, offering high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for the asymmetric hydrogenation of acyclic α,β-unsaturated amides.

Materials:

  • This compound

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (R,R)-Ph-BPE ligand

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox, a high-pressure reactor vessel is charged with [Rh(COD)2]BF4 (1 mol%) and (R,R)-Ph-BPE (1.1 mol%).

  • Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.

  • This compound (1 equivalent) is dissolved in anhydrous, degassed methanol and added to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 10 atm.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral hexanamide.

Quantitative Data Summary:

Catalyst SystemSubstrateH2 Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
[Rh(COD)2]BF4 / (R,R)-Ph-BPEThis compound102524>95>98

Logical Workflow for Asymmetric Hydrogenation:

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_precursor [Rh(COD)2]BF4 active_catalyst Active Rhodium Catalyst catalyst_precursor->active_catalyst Stir in Solvent ligand (R,R)-Ph-BPE ligand->active_catalyst solvent_prep Anhydrous Methanol solvent_prep->active_catalyst reaction_mixture Reaction in Autoclave (25°C, 24h) active_catalyst->reaction_mixture substrate This compound substrate->reaction_mixture h2 Hydrogen Gas (10 atm) h2->reaction_mixture solvent_removal Solvent Removal reaction_mixture->solvent_removal purification Column Chromatography solvent_removal->purification product Chiral Hexanamide purification->product

Asymmetric Hydrogenation Workflow

Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols.[1] The use of commercially available AD-mix preparations makes this a convenient protocol for laboratory use.[2][3]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • This compound

  • AD-mix-β (contains (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH3SO2NH2)

  • Sodium sulfite

  • Standard laboratory glassware

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The mixture is stirred at room temperature until homogeneous.

  • AD-mix-β (1.4 g per 1 mmol of alkene) is added, and the mixture is stirred until the solids dissolve, resulting in a yellow-green, clear solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • Methanesulfonamide (1 equivalent) is added, and the mixture is stirred for 5 minutes.

  • This compound (1 equivalent) is added at 0 °C.

  • The reaction is stirred vigorously at 0 °C for 24 hours, during which the color may change.

  • Solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature.

  • Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with 2 M NaOH, then brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the chiral diol.

Quantitative Data Summary:

ReagentSubstrateTemp (°C)Time (h)Yield (%)ee (%)
AD-mix-βThis compound02485-95>95

Reaction Pathway for Sharpless Dihydroxylation:

G substrate This compound product Chiral Vicinal Diol substrate->product Sharpless Asymmetric Dihydroxylation reagents AD-mix-β K2OsO2(OH)4 (cat.) (DHQD)2PHAL K3Fe(CN)6 K2CO3 t-BuOH/H2O reagents->product G start This compound in DCM cool Cool to 0°C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir (0°C to RT, 12h) add_mcpba->react quench Quench with Na2S2O3 react->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Epoxide Product purify->product G A CuI + (R)-BINAP B Chiral Copper Catalyst A->B Forms E Substrate-Catalyst Complex B->E Coordinates C Grignard Reagent (EtMgBr) F Conjugate Addition C->F Attacks D This compound D->E E->F G Enolate Intermediate F->G Forms H Protonation (Work-up) G->H Undergoes I Chiral Product H->I Yields

References

Application Note: Quantitative Analysis of (Z)-hex-2-enamide in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of (Z)-hex-2-enamide in human plasma. The method utilizes a robust sample preparation procedure involving liquid-liquid extraction (LLE), followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). The protocol described herein is suitable for pharmacokinetic and drug metabolism studies in preclinical and clinical drug development. All experimental parameters, including sample preparation, GC-MS conditions, and validation data, are presented.

Introduction

This compound is an unsaturated amide of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive, step-by-step guide for the quantitative analysis of this compound in human plasma, a common matrix in clinical studies. The described GC-MS method offers high selectivity and sensitivity, making it well-suited for the intended application.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample extraction, GC-MS analysis, and subsequent data processing.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Spike Human Plasma with This compound Standards and QC Samples B Add Internal Standard (e.g., this compound-d3) A->B C Liquid-Liquid Extraction with Ethyl Acetate B->C D Evaporate Organic Layer to Dryness C->D E Reconstitute in Ethyl Acetate D->E F Inject Sample into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM Mode) G->H I Peak Integration and Ratio Calculation (Analyte/IS) H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K

Figure 1: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound (analytical standard, >99% purity)

  • This compound-d3 (internal standard, >99% purity)

  • Human plasma (pooled, with anticoagulant)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d3 (Internal Standard, IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working standard solutions at concentrations ranging from 10 ng/mL to 10 µg/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS stock solution with methanol to obtain a working solution of 100 ng/mL.

  • Calibration Standards (1 ng/mL to 1000 ng/mL):

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at three concentration levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of each calibration standard, QC sample, blank sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis

The analysis is performed on a gas chromatograph equipped with a mass selective detector.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compoundQuantifier: 113.1, Qualifier: 70.1
This compound-d3 (IS)Quantifier: 116.1

Data Analysis and Quantification

The quantification of this compound is based on the principle of stable isotope dilution using an internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used for constructing the calibration curve.

G cluster_0 Quantification Logic A Calibration Curve Generation Linear Regression of Peak Area Ratios vs. Concentration D Quantification of Unknowns Interpolate Peak Area Ratio of Unknown on the Calibration Curve A->D B Peak Area Measurement Analyte Peak Area (A_analyte) Internal Standard Peak Area (A_IS) C Peak Area Ratio Calculation Ratio = A_analyte / A_IS B->C C->A

Figure 2: Logical diagram for the quantification of this compound.

Method Validation Summary

The analytical method was validated according to standard bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.

Table 2: Summary of Quantitative Data and Method Validation Parameters

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Retention Time
This compound~ 8.5 min
This compound-d3 (IS)~ 8.48 min
Sensitivity
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Accuracy and Precision
Intra-day Precision (RSD%)< 10%
Inter-day Precision (RSD%)< 12%
Accuracy (% Bias)Within ±15% of nominal concentration
Recovery
Extraction Recovery> 85% at all QC levels
Matrix Effect
Matrix Factor0.95 - 1.05

Conclusion

The GC-MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. This protocol is well-suited for supporting pharmacokinetic and other drug development studies requiring the measurement of this compound concentrations in a biological matrix.

Application Notes and Protocols for the Scale-Up Synthesis of (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of (Z)-hex-2-enamide, a valuable compound in the flavor and fragrance industry. The described methodology is designed to be scalable for industrial applications, focusing on efficiency, safety, and high isomeric purity.

Introduction

This compound is a key chemical intermediate and additive, primarily utilized in the food and fragrance industries for its characteristic green and leafy aroma. The synthesis of this compound on an industrial scale presents challenges in maintaining the desired (Z)-isomeric purity, which is crucial for its olfactory properties. This document outlines a robust and scalable synthetic protocol, starting from readily available starting materials.

Synthetic Strategy

The proposed synthetic route involves a two-step process:

  • Wittig Reaction: Synthesis of (Z)-hex-2-enoic acid from butanal and (carboxy-methyl)triphenylphosphonium bromide. This step is crucial for establishing the (Z)-geometry of the double bond.

  • Amidation: Conversion of the resulting (Z)-hex-2-enoic acid to this compound using a suitable amidation agent. This direct conversion is often more atom-economical for industrial processes.

This approach is selected for its high stereoselectivity and adaptability to large-scale production environments.

Experimental Protocols

Scale-Up Synthesis of (Z)-hex-2-enoic acid via Wittig Reaction

Materials:

  • Butanal (Reagent Grade, ≥99%)

  • (Carboxymethyl)triphenylphosphonium bromide (Reagent Grade, ≥98%)

  • Potassium tert-butoxide (Reagent Grade, ≥98%)

  • Toluene (Anhydrous, ≥99.8%)

  • Hydrochloric Acid (2 M)

  • Sodium Sulfate (Anhydrous)

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer, condenser, and nitrogen inlet

  • Addition Funnel

  • Temperature Probe

  • Separatory Funnel (20 L)

  • Rotary Evaporator

Procedure:

  • Under a nitrogen atmosphere, charge the 20 L reactor with (carboxymethyl)triphenylphosphonium bromide (1.5 kg, 3.6 mol) and anhydrous toluene (10 L).

  • Cool the suspension to 0 °C with stirring.

  • Slowly add potassium tert-butoxide (0.85 kg, 7.6 mol) in portions, maintaining the temperature below 10 °C.

  • Stir the resulting orange-red ylide solution at 0 °C for 1 hour.

  • Add butanal (0.25 kg, 3.5 mol) dropwise via the addition funnel over 1 hour, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding water (5 L).

  • Separate the aqueous layer and wash the organic layer with water (2 x 2 L).

  • Combine the aqueous layers and acidify to pH 2 with 2 M HCl.

  • Extract the acidified aqueous layer with toluene (3 x 3 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (Z)-hex-2-enoic acid.

Scale-Up Synthesis of this compound from (Z)-hex-2-enoic acid

Materials:

  • (Z)-hex-2-enoic acid (crude from previous step)

  • Thionyl chloride (Reagent Grade, ≥99%)

  • Ammonia solution (25% in water)

  • Toluene (Anhydrous, ≥99.8%)

  • Sodium Bicarbonate (Saturated solution)

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer, condenser, gas scrubber, and nitrogen inlet

  • Addition Funnel

  • Temperature Probe

Procedure:

  • Charge the 20 L reactor with crude (Z)-hex-2-enoic acid (approx. 0.35 kg, 3.1 mol) and anhydrous toluene (8 L) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (0.40 kg, 3.4 mol) dropwise, maintaining the temperature below 5 °C. The off-gas (HCl and SO₂) should be passed through a scrubber.

  • After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2 hours until the evolution of gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • In a separate vessel, prepare a solution of aqueous ammonia (2 L, 25%).

  • Slowly add the acid chloride solution to the stirred ammonia solution, keeping the temperature of the ammonia solution below 15 °C.

  • After the addition, stir the mixture for 1 hour at room temperature.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to achieve high isomeric purity.

Equipment:

  • Fractional Distillation Apparatus (2 L) with a vacuum pump and temperature monitoring.

Procedure:

  • Set up the fractional distillation apparatus.

  • Charge the distillation flask with the crude this compound.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction distilling at the appropriate boiling point and pressure for this compound.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of (Z)-hex-2-enoic acid

ParameterValue
Butanal0.25 kg (3.5 mol)
(Carboxymethyl)triphenylphosphonium bromide1.5 kg (3.6 mol)
Potassium tert-butoxide0.85 kg (7.6 mol)
SolventToluene (10 L)
Reaction Temperature0 °C to Room Temp.
Reaction Time13 hours
Typical Yield (Crude) ~75-85%
Isomeric Purity (Z:E) >95:5

Table 2: Reaction Parameters and Yields for the Amidation of (Z)-hex-2-enoic acid

ParameterValue
(Z)-hex-2-enoic acid~0.35 kg (3.1 mol)
Thionyl Chloride0.40 kg (3.4 mol)
Ammonia Solution (25%)2 L
SolventToluene (8 L)
Reaction Temperature0 °C to 50 °C
Reaction Time~4 hours
Typical Yield (Crude) ~80-90%

Table 3: Purification and Final Product Specifications

ParameterValue
Purification MethodFractional Distillation
Final Yield (after purification) ~60-70% (overall)
Final Purity (GC) ≥98%
Final Isomeric Purity (Z:E) ≥97:3

Visualizations

Scale_Up_Synthesis_Workflow start Start Materials: Butanal, (Carboxymethyl)triphenylphosphonium bromide, Potassium tert-butoxide, Toluene wittig Step 1: Wittig Reaction - Reactor Charge & Cooling (0°C) - Ylide Formation - Aldehyde Addition - Reaction & Quench start->wittig workup1 Aqueous Workup - Phase Separation - Acidification (pH 2) - Extraction with Toluene wittig->workup1 Transfer to Separatory Funnel product1 Intermediate: Crude (Z)-hex-2-enoic acid workup1->product1 Drying & Concentration amidation Step 2: Amidation - Acid Chloride Formation (SOCl₂) - Reaction with Aqueous Ammonia product1->amidation workup2 Aqueous Workup - Phase Separation - Bicarbonate & Brine Wash amidation->workup2 Transfer to Separator product2 Crude this compound workup2->product2 Drying & Concentration purification Final Purification - Fractional Distillation under Vacuum product2->purification final_product Final Product: This compound (>97% Z-isomer, >98% Purity) purification->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and use a gas scrubber to neutralize HCl and SO₂ off-gases.

  • Potassium tert-butoxide is a strong base and is highly reactive. Handle under an inert atmosphere.

  • The Wittig reaction can be exothermic. Careful control of the addition rate and temperature is crucial.

Disclaimer: This protocol is intended for informational purposes for qualified individuals. It should be adapted and optimized based on the specific equipment and safety protocols of the user's facility. A thorough risk assessment should be conducted before commencing any chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (Z)-hex-2-enamide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why am I getting a low Z:E ratio in my reaction?

A1: Achieving high Z-selectivity is a common challenge due to the greater thermodynamic stability of the E-isomer. Several factors can influence the stereochemical outcome of your reaction.

  • Wittig Reaction Issues: In a standard Wittig reaction, the use of non-stabilized ylides typically favors the Z-alkene.[1] If you are observing poor selectivity, consider the following:

    • Ylide Stability: The presence of electron-withdrawing groups on the ylide can stabilize it, leading to the formation of the E-isomer.[1] Ensure your phosphonium ylide is derived from a simple alkyl halide without stabilizing groups.

    • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of the diastereomeric betaine intermediates. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to generate the ylide can lead to higher Z:E ratios.

    • Solvent Choice: Aprotic, non-polar solvents like THF or toluene are generally preferred for Z-selective Wittig reactions.

    • Temperature: Running the reaction at low temperatures (-78 °C) can trap the kinetic Z-betaine intermediate, preventing its conversion to the more stable E-betaine.

  • Catalytic Methods: For methods like palladium-catalyzed hydroamidation or gold-catalyzed hydrogenation, the catalyst system and additives are crucial.

    • Ligand Effects: The steric and electronic properties of the ligands on the metal catalyst can significantly influence stereoselectivity.

    • Hydrogen Bonding: In some systems, intramolecular hydrogen bonding between the amide proton and another functional group can stabilize the transition state leading to the Z-isomer.[2][3][4]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields can stem from several factors, from reagent quality to reaction conditions.

  • Base Strength and Stoichiometry: In reactions like the Wittig or Horner-Wadsworth-Emmons, incomplete deprotonation of the phosphonium salt or phosphonate ester will result in unreacted starting material. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaHMDS) and the correct stoichiometry.

  • Reagent Purity: Impurities in solvents or starting materials can interfere with the reaction. Aldehydes, for instance, are prone to oxidation. Ensure all reagents are pure and solvents are anhydrous where required.

  • Steric Hindrance: Significant steric bulk near the reacting centers of either the ylide or the carbonyl compound can slow down the reaction or prevent it from going to completion.[5]

  • Side Reactions: The strong bases used can sometimes lead to side reactions, such as enolization of the aldehyde starting material.

Q3: I am struggling to separate the (Z) and (E) isomers. What purification strategies do you recommend?

A3: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Use a high-quality silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). The E-isomer is typically less polar and will elute first. A shallow solvent gradient and a long column can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using either normal-phase or reverse-phase columns can be highly effective.

  • Silver Nitrate Impregnated Silica: Alkenes can form weak complexes with silver ions. Silica gel impregnated with silver nitrate (AgNO₃) can sometimes be used to improve the separation of isomers, as the complexation affinity may differ between the Z and E forms.

Data on Z-Selective Enamide Synthesis Methods

The following table summarizes various methods for the stereoselective synthesis of (Z)-enamides, providing an overview of reaction conditions and expected outcomes. While specific data for this compound may vary, these examples serve as a valuable guide.

MethodCatalyst / Key ReagentsSolventTemp. (°C)Typical Yield (%)Typical Z:E Ratio
Gold-Catalyzed Hydrogenation of YnamidesAu nanoparticles / Ammonium formateDioxane8085 - 99>99:1
Palladium-Catalyzed Oxidative AmidationPd(OAc)₂ / AgTFADCE6060 - 80>20:1 (for primary amides)
Hydrogen-Bonding Controlled Synthesis[3]TriethylamineDCMRT82 - 95>99:1
Z-Selective Wittig ReactionNon-stabilized Ylide / NaHMDSTHF-78 to RT70 - 90>10:1

Detailed Experimental Protocol: Z-Selective Wittig Reaction

This protocol provides a detailed methodology for the synthesis of this compound via a Z-selective Wittig reaction, starting from propanal and a suitable phosphonium ylide derived from 3-amido-propyltriphenylphosphonium bromide.

Materials:

  • (3-Carbamoylpropyl)triphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-Carbamoylpropyl)triphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating ylide formation. Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction: Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then let it slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and the (E)-isomer.

Visualizations

The following diagrams illustrate key decision-making processes and conceptual relationships in the synthesis of this compound.

G start Low Z:E Ratio Observed check1 Check Ylide Type (Wittig Reaction) start->check1 check2 Review Reaction Conditions start->check2 check3 Assess Catalyst System (Catalytic Methods) start->check3 sol1a Is ylide stabilized? (e.g., ester, keto group) check1->sol1a sol2a Are Li+ salts present? check2->sol2a sol4a Ligand Choice? check3->sol4a sol1a->check2 No sol1b Use non-stabilized ylide (from simple alkyl halide) sol1a->sol1b Yes sol2b Use Na+ or K+ bases (e.g., NaHMDS, KHMDS) sol2a->sol2b Yes sol3a Reaction Temperature? sol2a->sol3a No sol3b Run at low temp (-78 °C) sol3a->sol3b > 0 °C sol4b Screen bulky/electron-rich ligands sol4a->sol4b

Caption: Troubleshooting workflow for low Z:E selectivity.

G center (Z)-Stereoselectivity base Base Cation (Li+ vs Na+/K+) center->base temp Temperature center->temp solvent Solvent Polarity center->solvent ylide Ylide Structure center->ylide base_detail Li+ promotes equilibration (favors E) Na+/K+ are less coordinating (favors Z) base->base_detail temp_detail Low Temp (-78 °C) traps kinetic Z-intermediate temp->temp_detail solvent_detail Non-polar aprotic solvents (THF, Toluene) favor Z solvent->solvent_detail ylide_detail Non-stabilized ylides (kinetic control) favor Z ylide->ylide_detail

Caption: Key factors influencing (Z)-stereoselectivity.

References

optimizing reaction conditions for (Z)-hex-2-enamide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (Z)-hex-2-enamide. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Reagents: The ylide or phosphonate reagent may have degraded due to moisture or air exposure.Ensure all reagents are fresh and handled under anhydrous and inert conditions (e.g., under nitrogen or argon).
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the phosphonium salt or phosphonate ester.Use a stronger base. For non-stabilized ylides, consider organolithium bases like n-BuLi or s-BuLi. For HWE reactions, NaH or KHMDS are effective.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.Optimize the reaction temperature. Wittig reactions with non-stabilized ylides are often run at low temperatures (-78 °C to 0 °C), while HWE reactions may require slightly higher temperatures.
Poor (Z)-Selectivity (High E-isomer content) Use of Stabilized Ylide: Stabilized Wittig ylides predominantly give the (E)-isomer.For high (Z)-selectivity in Wittig reactions, use a non-stabilized ylide derived from an alkyltriphenylphosphonium salt. The use of salt-free ylides can also enhance Z-selectivity.
Inappropriate Solvent: The solvent can significantly influence the stereochemical outcome. Protic solvents or polar aprotic solvents can favor the (E)-isomer.Use non-polar, aprotic solvents like THF, toluene, or hexane to favor the formation of the (Z)-isomer in the Wittig reaction.
Suboptimal Base in HWE Reaction: The choice of counterion in the base can affect the stereoselectivity of the HWE reaction.For Z-selective HWE reactions, consider using sodium or potassium bases (e.g., NaH, KHMDS) with modified phosphonates (e.g., Still-Gennari phosphonates).
Difficulty in Product Purification Similar Polarity of Isomers: The (Z)- and (E)-isomers of hex-2-enamide often have very similar polarities, making them difficult to separate by standard column chromatography.Utilize silver nitrate-impregnated silica gel for chromatography, as the silver ions interact differently with the double bonds of the Z- and E-isomers, allowing for better separation.
Presence of Triphenylphosphine Oxide: In Wittig reactions, the byproduct triphenylphosphine oxide can be difficult to remove.Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent like hexane or by specific purification techniques like flash chromatography with a suitable eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: The Wittig reaction using a non-stabilized ylide is a classic and effective method for obtaining high (Z)-selectivity. The reaction of butanal with the ylide generated from ethyltriphenylphosphonium bromide and a strong, non-coordinating base in an aprotic solvent typically yields the desired (Z)-alkene.

Q2: How can I improve the Z/E ratio in my Wittig reaction?

A2: To improve the Z/E ratio, consider the following:

  • Use a non-stabilized ylide: These ylides favor the kinetic product, which is the (Z)-isomer.

  • Employ salt-free conditions: The presence of lithium salts can decrease Z-selectivity. Preparing the ylide in the absence of lithium salts can enhance the Z/E ratio.

  • Use a non-polar, aprotic solvent: Solvents like THF or toluene are preferred.

  • Maintain a low reaction temperature: Running the reaction at -78 °C and slowly warming to room temperature can improve selectivity.

Q3: Are there alternative methods to the Wittig reaction for this compound synthesis?

A3: Yes, other methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Specifically, the Still-Gennari modification of the HWE reaction is designed for high (Z)-selectivity.

  • Palladium-Catalyzed Carbonylative Vinylation: This method can provide good stereoselectivity but requires specialized catalysts and conditions.

  • Semi-hydrogenation of Alkynes: The partial reduction of hex-2-ynamide using Lindlar's catalyst can yield the (Z)-alkenamide with high selectivity.

Q4: My reaction is complete, but I am struggling to separate the (Z)- and (E)-isomers. What can I do?

A4: Separation of (Z)- and (E)-isomers can be challenging. As mentioned in the troubleshooting guide, chromatography on silver nitrate-impregnated silica gel is a highly effective technique. The differential interaction of the silver ions with the π-bonds of the isomers allows for their separation.

Comparative Data on Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield and stereoselectivity of olefination reactions for the synthesis of (Z)-alkenamides.

Parameter Condition Effect on Yield Effect on (Z)-Selectivity Reaction Type
Base n-BuLiGenerally GoodHighWittig
KHMDSGenerally GoodModerate to HighWittig/HWE
NaHGoodModerate (can be high in HWE)HWE
Solvent THFGoodHighWittig
TolueneGoodHighWittig
DMFVariableLow (favors E)Wittig/HWE
Temperature -78 °C to RTGoodHighWittig
0 °C to RTGoodModerate to HighHWE
> RTCan decreaseLow (favors E)Wittig/HWE

Experimental Protocols

Protocol 1: this compound Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from butanal and an appropriate phosphonium ylide.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Butanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add ethyltriphenylphosphonium bromide (1.1 equivalents) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add butanal (1.0 equivalent) dropwise to the ylide solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound. The Z/E ratio can be determined by ¹H NMR spectroscopy or GC-MS.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Prepare Phosphonium Salt and Aldehyde ylide_formation Ylide Formation (Base + Salt) reagent_prep->ylide_formation Anhydrous THF wittig_reaction Wittig Reaction (Ylide + Aldehyde) ylide_formation->wittig_reaction -78 °C quench Quench Reaction wittig_reaction->quench Warm to RT extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Characterization (NMR, GC-MS) purification->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor (Z)-Selectivity? stabilized_ylide Using Stabilized Ylide? start->stabilized_ylide Yes wrong_solvent Polar/Protic Solvent? start->wrong_solvent No use_non_stabilized Use Non-Stabilized Ylide stabilized_ylide->use_non_stabilized Solution high_temp High Reaction Temp? wrong_solvent->high_temp No change_solvent Use Aprotic, Non-polar Solvent (e.g., THF, Toluene) wrong_solvent->change_solvent Yes lower_temp Run at Low Temperature (e.g., -78 °C) high_temp->lower_temp Yes

Technical Support Center: (Z)-hex-2-enamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-hex-2-enamide. The focus is on identifying and mitigating by-product formation to improve reaction efficiency and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound in various chemical reactions.

Issue 1: Presence of a significant amount of the (E)-isomer in the final product.
  • Question: My reaction with this compound resulted in a mixture of (Z) and (E)-isomers. How can I prevent this isomerization?

  • Answer: The isomerization of the (Z)-isomer to the more thermodynamically stable (E)-isomer is a common side reaction, often catalyzed by acid, base, or heat.

    Potential Causes & Solutions:

    Potential CauseProposed Solution
    Acidic or Basic Conditions Maintain a neutral pH throughout the reaction and work-up. If acidic or basic conditions are required, consider using milder reagents or lowering the reaction temperature.
    Elevated Temperatures Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.
    Radical Initiators/Light Protect the reaction from light, especially if radical pathways are possible. Ensure solvents are degassed and free of peroxides.
    Metal Catalysts Some metal catalysts, particularly those used in cross-coupling or hydrogenation reactions, can promote isomerization. Screen for catalysts known to preserve alkene geometry.

    Experimental Protocol: Monitoring Isomerization by ¹H NMR

    • Sample Preparation: Prepare a solution of your crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire a ¹H NMR spectrum.

    • Analysis: The vinylic protons of the (Z)- and (E)-isomers will have distinct chemical shifts and coupling constants. For this compound, the coupling constant (J) for the vinylic protons is typically around 11-12 Hz, while for the (E)-isomer, it is around 15-16 Hz. Integrate the signals corresponding to each isomer to determine their ratio.

    Illustrative Data: Effect of Temperature on Isomerization

    Reaction Temperature (°C)(Z)-isomer (%)(E)-isomer (%)
    25982
    50928
    807525
    1006040

    Note: This data is illustrative for a generic reaction and will vary based on specific conditions.

Issue 2: Formation of high molecular weight species or insoluble material (Polymerization).
  • Question: My reaction mixture has become viscous, or a precipitate has formed, leading to a low yield of the desired product. What is causing this?

  • Answer: this compound, as an activated alkene, can undergo polymerization, especially in the presence of initiators or at high concentrations.

    Potential Causes & Solutions:

    Potential CauseProposed Solution
    High Concentration Run the reaction at a lower concentration. If a high concentration is necessary, consider adding the this compound slowly to the reaction mixture.
    Radical Initiators Ensure solvents are free of peroxides. Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), if compatible with your reaction.
    Presence of Strong Acids/Bases Strong acids or bases can initiate polymerization. Use milder conditions or buffer the reaction mixture.
Issue 3: Formation of Michael Addition By-products.
  • Question: I am observing by-products with a mass corresponding to the addition of a nucleophile to my starting material. How can I avoid this?

  • Answer: As an α,β-unsaturated amide, this compound is susceptible to Michael (1,4-conjugate) addition by nucleophiles present in the reaction mixture.

    Potential Causes & Solutions:

    Potential CauseProposed Solution
    Presence of Nucleophiles If possible, protect any nucleophilic functional groups on your reactants that are not intended to react.
    Basic Conditions Basic conditions can deprotonate species, creating potent nucleophiles. Use non-nucleophilic bases or carefully control the stoichiometry of the base.
    Solvent as a Nucleophile In some cases, the solvent (e.g., an alcohol) can act as a nucleophile. Consider using a non-nucleophilic solvent like THF, toluene, or dichloromethane.

    Experimental Protocol: Detection of Michael Adducts by LC-MS

    • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.

    • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer. Look for masses corresponding to your starting material plus the mass of the suspected nucleophile.

    Diagram: By-product Formation Pathways

    G cluster_conditions Reaction Conditions Z_amide This compound E_amide (E)-hex-2-enamide (Isomerization) Z_amide->E_amide Michael_adduct Michael Adduct (Nucleophilic Addition) Z_amide->Michael_adduct Polymer Polymer (Polymerization) Z_amide->Polymer AcidBase Acid / Base AcidBase->E_amide HeatLight Heat / Light HeatLight->E_amide Nucleophile Nucleophile (Nu-) Nucleophile->Michael_adduct Initiator Initiator Initiator->Polymer

    Caption: Major pathways for by-product formation from this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common by-products in this compound reactions?

    • A1: The most frequently observed by-products are the (E)-isomer, Michael addition products from reaction with nucleophiles, and polymers. The specific by-products and their prevalence will depend heavily on the reaction conditions.

  • Q2: How can I purify this compound from its (E)-isomer?

    • A2: Due to their similar polarities, separating (Z)- and (E)-isomers can be challenging. Flash column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate) can be effective, but may require careful optimization. In some cases, preparative HPLC may be necessary for high purity.

  • Q3: What are the ideal storage conditions for this compound?

    • A3: To minimize degradation and isomerization, this compound should be stored at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

  • Q4: Which analytical techniques are best for identifying and quantifying by-products?

    • A4: A combination of techniques is often best:

      • ¹H NMR: Excellent for identifying and quantifying the (Z)/(E)-isomer ratio.

      • GC-MS: Useful for identifying volatile by-products and assessing overall purity.

      • LC-MS: Ideal for identifying less volatile by-products like Michael adducts and small oligomers.

  • Q5: My reaction is not proceeding. Could by-product formation be the cause?

    • A5: Yes, if this compound is consumed by side reactions like polymerization, its concentration will decrease, slowing down or stalling the desired reaction. It is crucial to monitor the starting material concentration and the appearance of by-products over time.

    Diagram: Troubleshooting Workflow

    G Start Problem: Low Yield or Impure Product Analyze Analyze Crude Mixture (NMR, GC-MS, LC-MS) Start->Analyze Identify Identify By-products Analyze->Identify Isomer (E)-isomer present? Identify->Isomer Isomerization Michael Michael Adduct present? Identify->Michael Addition Polymer Polymerization observed? Identify->Polymer Polymerization Solve_Isomer Adjust Temp/pH Protect from Light Isomer->Solve_Isomer Solve_Michael Use Aprotic Solvent Protect Nucleophiles Michael->Solve_Michael Solve_Polymer Lower Concentration Add Inhibitor Polymer->Solve_Polymer Optimize Optimize Reaction & Purify Solve_Isomer->Optimize Solve_Michael->Optimize Solve_Polymer->Optimize

    Caption: A logical workflow for troubleshooting by-product formation.

Technical Support Center: Synthesis of (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (Z)-hex-2-enamide, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The most prevalent methods for achieving high (Z)-selectivity in the synthesis of α,β-unsaturated amides like this compound are the Horner-Wadsworth-Emmons (HWE) reaction using Z-selective phosphonate reagents (such as Still-Gennari conditions) and the palladium-catalyzed hydroamidation of terminal alkynes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I confirm the stereochemistry of my product and determine the Z/E ratio?

A2: The stereochemistry and Z/E ratio of hex-2-enamide can be reliably determined using ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons is characteristic of the isomer. For the (Z)-isomer, the coupling constant is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 14-16 Hz). Integration of the signals corresponding to the vinylic protons of both isomers allows for the calculation of the Z/E ratio.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as organolithium bases (e.g., n-BuLi) and palladium catalysts, are hazardous. Organolithium reagents are pyrophoric and moisture-sensitive, requiring handling under an inert atmosphere. Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a Horner-Wadsworth-Emmons approach.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete deprotonation of the phosphonoacetamide.Ensure the base used (e.g., NaH, KHMDS) is fresh and handled under strictly anhydrous conditions. Consider using a stronger base or increasing the equivalents of the base.
Low reactivity of the aldehyde (butanal).Ensure the butanal is pure and free of carboxylic acid impurities (which can quench the ylide). Consider performing the reaction at a slightly elevated temperature, but monitor for decreased Z-selectivity.
Degradation of the ylide.Perform the deprotonation and subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C) to maintain the stability of the phosphonate carbanion.
Poor Z-selectivity (High proportion of (E)-isomer) Use of a non-Z-selective phosphonate reagent.Employ a phosphonate reagent known to favor Z-alkene formation, such as a bis(2,2,2-trifluoroethyl)phosphonoacetamide (Still-Gennari conditions).
Reaction temperature is too high.The formation of the Z-isomer is often kinetically favored at lower temperatures. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde.
Isomerization of the product during workup or purification.Avoid acidic or basic conditions during the workup. Use a neutral quench (e.g., saturated aqueous NH₄Cl). During purification by column chromatography, use a neutral stationary phase like silica gel and avoid prolonged exposure to the stationary phase.
Difficulty in Purifying the Product The (Z)- and (E)-isomers have similar polarities.Utilize flash column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) to achieve separation. Running the column with slight overpressure can improve resolution. In some cases, preparative HPLC may be necessary for complete separation.
Presence of triphenylphosphine oxide byproduct (if a Wittig reaction was used).Triphenylphosphine oxide can often be removed by trituration with a non-polar solvent like diethyl ether or by careful column chromatography.

Experimental Protocol: this compound Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is an adapted procedure for the Z-selective synthesis of this compound.

Materials:

  • N,N-Dimethyl-2-(diethylphosphono)acetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully remove the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of N,N-dimethyl-2-(diethylphosphono)acetamide (1.1 equivalents) in anhydrous THF to the NaH slurry.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add butanal (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Data Presentation

The following table summarizes typical yields and Z/E ratios for the synthesis of α,β-unsaturated amides using different Z-selective HWE reagents.

Phosphonate ReagentBaseTemperature (°C)AldehydeTypical Yield (%)Typical Z/E Ratio
(EtO)₂P(O)CH₂CONMe₂NaH-78 to rtAromatic70-85>95:5
(CF₃CH₂O)₂P(O)CH₂CONMe₂KHMDS, 18-crown-6-78Aliphatic75-90>90:10
(PhO)₂P(O)CH₂CONMe₂NaHMDS-78Aromatic65-8085:15

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (NaH wash, Phosphonoacetamide solution) ylide_formation 2. Ylide Formation (Deprotonation with NaH in THF) reagents->ylide_formation reaction 3. HWE Reaction (Addition of Butanal at -78°C) ylide_formation->reaction quench 4. Reaction Quench (Addition of aq. NH4Cl) reaction->quench workup 5. Aqueous Workup (Extraction with Ethyl Acetate) quench->workup purification 6. Purification (Flash Column Chromatography) workup->purification product This compound purification->product

Caption: A flowchart of the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree start Problem Encountered low_yield Low or No Yield? start->low_yield poor_selectivity Poor Z-selectivity? start->poor_selectivity purification_issue Purification Difficulty? start->purification_issue check_reagents Check Reagent Quality (Base, Aldehyde, Solvent) low_yield->check_reagents Yes check_reagent_type Using Z-selective Phosphonate? poor_selectivity->check_reagent_type Yes optimize_chromatography Optimize Chromatography (Eluent, Gradient) purification_issue->optimize_chromatography Yes check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base/ Deprotonation Step check_conditions->optimize_base Conditions OK check_temp Low Reaction Temperature? check_reagent_type->check_temp Yes modify_reagent Switch to Still-Gennari Reagent check_reagent_type->modify_reagent No control_temp Maintain -78°C during Aldehyde Addition check_temp->control_temp No

Caption: A decision tree to diagnose and resolve common synthesis issues.

Technical Support Center: (Z)-hex-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (Z)-hex-2-enamide. Our aim is to help you improve the yield and purity of your target compound through detailed experimental protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: For high Z-selectivity in the synthesis of α,β-unsaturated amides like this compound, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method.[1][2][3][4] This reaction utilizes a phosphonate reagent with electron-withdrawing groups, which favors the kinetic (Z)-alkene product.[1][2] A Z-selective Wittig reaction using an unstabilized ylide is another common approach, as unstabilized ylides generally favor the formation of (Z)-alkenes.[5][6]

Q2: My reaction is resulting in a low Z/E ratio of the hex-2-enamide. What are the likely causes and how can I improve the selectivity?

A2: A low Z/E ratio, meaning a higher proportion of the undesired (E)-isomer, can be due to several factors:

  • Suboptimal Reaction Choice: A standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the more thermodynamically stable (E)-alkene.[1]

  • Ylide Stability (Wittig Reaction): If you are using a Wittig reaction, a stabilized or semi-stabilized ylide will favor the (E)-isomer. For Z-selectivity, a non-stabilized ylide is crucial.[5][6]

  • Reaction Conditions: The choice of base and solvent can influence the stereochemical outcome. For Z-selective Wittig reactions, salt-free conditions are often preferred.

To improve Z-selectivity, consider implementing the Still-Gennari modification of the HWE reaction, which is specifically designed for Z-olefination.[1][2][3][4]

Q3: How can I effectively purify this compound and remove the (E)-isomer?

A3: Separating (Z) and (E) isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Flash Column Chromatography: This is the most common method. The choice of solvent system is critical and may require careful optimization.

  • Silver Nitrate Impregnated Silica Gel Chromatography: This is a specialized technique that can be very effective for separating isomers of unsaturated compounds. The silver ions interact differently with the π-bonds of the (Z) and (E) isomers, allowing for their separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the separation of geometric isomers. Method development will be necessary to achieve baseline separation.

Q4: What are the key analytical techniques to determine the yield and purity of this compound?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the Z/E ratio by integrating the signals of the vinylic protons, which will have distinct chemical shifts and coupling constants for each isomer. 13C NMR can confirm the presence of all expected carbon atoms in the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample and, with proper calibration, can also determine the Z/E ratio. MS will provide the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to determine the purity of the product and quantify the amounts of the (Z) and (E) isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phosphonium salt or phosphonate. 2. Degradation of the ylide or phosphonate carbanion. 3. Low reactivity of the aldehyde. 4. Suboptimal reaction temperature.1. Use a stronger base (e.g., n-BuLi, KHMDS) and ensure anhydrous conditions. 2. Perform the reaction under an inert atmosphere (N2 or Ar) and at low temperatures. 3. Check the purity of the aldehyde; consider using a freshly distilled or purified batch. 4. Optimize the reaction temperature; some reactions require cooling to -78°C while others proceed at room temperature.
Formation of (E)-isomer as the major product 1. Use of a stabilized ylide in a Wittig reaction. 2. Use of standard HWE conditions. 3. Isomerization of the (Z)-product during workup or purification.1. Switch to a non-stabilized ylide for the Wittig reaction. 2. Employ the Still-Gennari modification of the HWE reaction. 3. Avoid acidic or basic conditions during workup and use neutral alumina or silica gel for chromatography. Minimize exposure to heat and light.
Presence of Triphenylphosphine Oxide byproduct in the final product Incomplete removal of triphenylphosphine oxide after a Wittig reaction.Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes). Alternatively, it can be separated by column chromatography.
Difficulty in separating (Z) and (E) isomers The isomers have very similar polarities.Try using a less polar solvent system in your column chromatography to improve separation. If that fails, consider using silver nitrate-impregnated silica gel or preparative HPLC.

Experimental Protocols

Synthesis of this compound via Still-Gennari Olefination

This protocol is a representative procedure based on the principles of the Still-Gennari reaction for the Z-selective synthesis of α,β-unsaturated amides.

Materials:

  • Butyraldehyde

  • Bis(2,2,2-trifluoroethyl) (aminocarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of bis(2,2,2-trifluoroethyl) (aminocarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF at -78°C under an argon atmosphere, add KHMDS (1.1 equivalents) dropwise.

  • Stir the resulting solution at -78°C for 30 minutes.

  • Add a solution of butyraldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78°C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Expected Outcome of Different Synthetic Methods
Method Typical Reagents Expected Major Isomer Expected Z/E Ratio
Standard Wittig Reaction (unstabilized ylide)CH3(CH2)2CHO, Ph3P=CHCONH2Z>90:10
Standard Horner-Wadsworth-Emmons ReactionCH3(CH2)2CHO, (EtO)2P(O)CH2CONH2, NaHE<10:90
Still-Gennari OlefinationCH3(CH2)2CHO, (CF3CH2O)2P(O)CH2CONH2, KHMDS, 18-crown-6Z>95:5

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Butyraldehyde Butyraldehyde Reaction_Vessel Anhydrous THF, -78°C Butyraldehyde->Reaction_Vessel Phosphonate Bis(2,2,2-trifluoroethyl) (aminocarbonylmethyl)phosphonate Phosphonate->Reaction_Vessel Base KHMDS / 18-crown-6 Base->Reaction_Vessel Quench Quench with aq. NH4Cl Reaction_Vessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of this compound Check_Base Was the base strong enough and added under anhydrous conditions? Start->Check_Base Check_Atmosphere Was the reaction performed under an inert atmosphere? Check_Base->Check_Atmosphere Yes Solution_Base Use a stronger base (e.g., n-BuLi, KHMDS) and ensure all glassware and solvents are dry. Check_Base->Solution_Base No Check_Reagents Are the starting materials (aldehyde, phosphonate) pure? Check_Atmosphere->Check_Reagents Yes Solution_Atmosphere Use nitrogen or argon atmosphere to prevent degradation of the ylide/carbanion. Check_Atmosphere->Solution_Atmosphere No Solution_Reagents Purify starting materials before use. Check_Reagents->Solution_Reagents No Re-evaluate Re-run experiment with optimized conditions Check_Reagents->Re-evaluate Yes Solution_Base->Re-evaluate Solution_Atmosphere->Re-evaluate Solution_Reagents->Re-evaluate

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: (Z)-hex-2-enamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of (Z)-hex-2-enamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: this compound, as an α,β-unsaturated amide, is susceptible to several degradation pathways that can affect its purity and activity over time. The primary concerns are:

  • Isomerization: The cis (Z) configuration of the double bond can isomerize to the more thermodynamically stable trans (E) isomer. This process can be accelerated by exposure to heat and light.

  • Hydrolysis: The amide bond can undergo hydrolysis to form hex-2-enoic acid and the corresponding amine, particularly in the presence of strong acids or bases. While amides are generally stable, prolonged exposure to non-neutral pH conditions, especially at elevated temperatures, can promote this degradation.

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various oxidation products, potentially altering the compound's biological activity and safety profile.

  • Photodecomposition: Exposure to UV or visible light can provide the energy for isomerization and other degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C, in a well-sealed container.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can contribute to hydrolysis.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach.[1][2][3] This method should be able to separate the intact this compound from its potential degradation products, such as the (E)-isomer and hydrolysis products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC chromatogram, eluting close to the main peak. Isomerization from (Z) to (E) form.1. Confirm the identity of the new peak using a reference standard for the (E)-isomer or by mass spectrometry. 2. Review storage conditions, particularly exposure to heat and light. 3. Implement stricter light and temperature controls for future storage.
Decrease in the main peak area over time with the appearance of more polar peaks. Hydrolysis of the amide bond.1. Analyze the sample for the presence of hex-2-enoic acid. 2. Check the pH of the storage solution or for exposure to acidic or basic contaminants. 3. Ensure the compound is stored in a neutral, dry environment.
Broadening of the main peak or appearance of multiple small, unresolved peaks. Oxidation or polymerization.1. Use mass spectrometry to identify potential oxidation products. 2. Store the compound under an inert atmosphere to prevent oxidation. 3. Avoid exposure to oxidizing agents.
Inconsistent biological activity results from different batches or over time. Degradation of the active (Z)-isomer.1. Perform a full chemical characterization of the sample, including purity assessment by a stability-indicating HPLC method. 2. Re-evaluate and tighten storage and handling procedures. 3. Establish a regular stability testing schedule for long-term stored samples.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter of UV light.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for analyzing non-polar to moderately polar compounds like this compound.[2]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid for better peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 210-230 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks, as demonstrated by the analysis of forced degradation samples.

Visualizations

Degradation Pathway of this compound

G cluster_main Potential Degradation Pathways Z_amide This compound E_amide (E)-hex-2-enamide Z_amide->E_amide Isomerization (Heat, Light) acid Hex-2-enoic Acid + Amine Z_amide->acid Hydrolysis (Acid/Base, Heat) oxidation_products Oxidation Products (e.g., epoxides, aldehydes) Z_amide->oxidation_products Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow start Obtain this compound Sample forced_degradation Perform Forced Degradation Study start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development storage Store Samples under Controlled Conditions hplc_development->storage analysis Analyze Samples at Time Points storage->analysis data Evaluate Data and Determine Shelf-life analysis->data

Caption: General workflow for assessing the stability of this compound.

Troubleshooting Logic for a New HPLC Peak

G cluster_troubleshooting Troubleshooting a New Peak in HPLC start New Peak Observed check_isomer Is it the (E)-isomer? start->check_isomer check_hydrolysis Is it a hydrolysis product? check_isomer->check_hydrolysis No confirm_identity Confirm with MS and/or reference standard check_isomer->confirm_identity Yes check_oxidation Is it an oxidation product? check_hydrolysis->check_oxidation No check_hydrolysis->confirm_identity Yes check_oxidation->confirm_identity Yes review_storage Review storage conditions (light, temp, pH) confirm_identity->review_storage

Caption: Decision tree for identifying an unknown peak during stability testing.

References

Technical Support Center: Hex-2-enamide Stereochemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of E/Z isomerization in hex-2-enamides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and storage of hex-2-enamides, leading to unwanted isomerization.

Question 1: My final product is a mixture of E/Z isomers after synthesis. How can I improve the stereoselectivity for the desired E-isomer?

Possible Causes:

  • Suboptimal Reaction Conditions: The choice of reagents, solvent, and temperature in olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) or coupling reactions can significantly influence the E/Z ratio.

  • Isomerization During Reaction: The reaction conditions themselves may be promoting the isomerization of the desired product as it is formed.

Solutions:

  • Optimize Olefination Strategy: For constructing the α,β-unsaturated system, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the Wittig reaction for obtaining the E-isomer.

    • Use phosphonate ylides stabilized with electron-withdrawing groups (e.g., triethyl phosphonoacetate) which strongly favor the formation of the E-alkene.

    • Employ milder bases and aprotic solvents. For example, using NaH in THF at a low temperature (0 °C to room temperature) can improve selectivity.

  • Control Amide Coupling Conditions: When forming the amide bond from a stereochemically pure hex-2-enoic acid, isomerization can still occur.

    • Avoid excessive heat. Run the coupling reaction at the lowest effective temperature (e.g., 0 °C to room temperature).

    • Use coupling reagents that do not require harsh basic or acidic conditions. Carbodiimide-based activators like EDC with an additive such as HOBt are often suitable.

Workflow for Optimizing Synthesis

cluster_synthesis Synthesis Troubleshooting start Problem: E/Z Mixture Post-Synthesis check_route Which Synthetic Route? start->check_route olefination Olefination (e.g., Wittig, HWE) check_route->olefination C=C bond formation amide_coupling Amide Coupling check_route->amide_coupling Amide bond formation solution_hwe Action: Use HWE reaction with stabilized ylide (e.g., NaH/THF). olefination->solution_hwe solution_coupling Action: Use mild coupling agents (EDC/HOBt). Maintain low temperature (0 °C). amide_coupling->solution_coupling end_node Result: Improved E-selectivity solution_hwe->end_node solution_coupling->end_node

Caption: Troubleshooting workflow for improving E-isomer selectivity during synthesis.

Question 2: I observe an increase in the Z-isomer content after purifying my E-hex-2-enamide sample by silica gel chromatography. What is causing this and how can I prevent it?

Possible Causes:

  • Acid-Catalyzed Isomerization: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the isomerization of α,β-unsaturated systems. The acidic surface of the silica can protonate the carbonyl oxygen, leading to rotation around the Cα-Cβ bond.

  • Thermal Stress: Prolonged time on the column or heat generated from a highly concentrated sample band can provide the energy needed for isomerization.

Solutions:

  • Neutralize the Stationary Phase:

    • Buffered Silica: Prepare a slurry of silica gel in the desired eluent and add a small amount of a base, such as triethylamine (~1% v/v) or pyridine, to neutralize the acidic sites.

    • Pre-treated Silica: Use commercially available deactivated or neutral silica gel.

  • Modify Chromatographic Conditions:

    • Eluent Polarity: Use a solvent system that allows for rapid elution of the compound to minimize its contact time with the silica.

    • Flash Chromatography: Employ flash chromatography over gravity-fed columns to expedite the separation process.

    • Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase chromatography).

Experimental Protocol: Preparation of Buffered Silica Gel

  • Measure the required amount of silica gel for your column.

  • Prepare the mobile phase (eluent) you intend to use for the separation.

  • Add triethylamine (Et₃N) to the mobile phase to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of eluent.

  • Create a slurry by mixing the silica gel with the buffered eluent.

  • Pack the column with the slurry as you normally would.

  • Run the chromatography, ensuring the mobile phase used throughout the run contains 1% triethylamine.

Table 1: Comparison of Purification Methods on E/Z Ratio of Hex-2-enamide

Purification Method Stationary Phase Conditions Final E:Z Ratio (from pure E)
Standard Column Silica Gel (untreated) Hexane:EtOAc (7:3) 92:8
Buffered Column Silica Gel + 1% Et₃N Hexane:EtOAc (7:3) >99:1
Flash Chromatography Neutral Alumina Hexane:EtOAc (8:2) 98:2

| Reverse-Phase HPLC | C18 Silica | Acetonitrile:Water | >99:1 |

Question 3: My pure E-hex-2-enamide sample shows evidence of the Z-isomer after storage. How can I store it to maintain its isomeric purity?

Possible Causes:

  • Photochemical Isomerization: Exposure to light, particularly UV light, can provide the energy to overcome the rotational barrier of the C=C double bond, leading to E/Z isomerization.

  • Thermal Isomerization: Storage at elevated temperatures (e.g., on a lab bench in direct sunlight) can promote conversion to the thermodynamically more stable isomer or an equilibrium mixture.

  • Acid/Base Contamination: Trace amounts of acid or base in the storage solvent or vial can catalyze isomerization over time.

Solutions:

  • Protect from Light:

    • Store samples in amber-colored vials or wrap clear vials in aluminum foil to block UV and visible light.

    • Keep samples in a dark place, such as a cabinet or freezer.

  • Control Temperature:

    • Store samples at low temperatures. For long-term storage, keeping the sample in a freezer (-20 °C) is recommended.

    • Avoid repeated freeze-thaw cycles by aliquoting the sample if necessary.

  • Ensure Inert Conditions:

    • Use high-purity solvents for storage.

    • Store the compound as a solid if it is stable in that form, as isomerization is often slower in the solid state.

    • If in solution, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which might produce acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause E/Z isomerization in hex-2-enamides?

A1: The primary drivers for isomerization in hex-2-enamides are energy input and catalysis. This can be broadly categorized into three factors:

  • Thermal Energy: Applying heat can provide sufficient energy to overcome the rotational barrier of the double bond.

  • Photochemical Energy: Absorption of photons, especially from UV light, can excite the molecule to a state where rotation around the double bond is facilitated.

  • Catalysis: The presence of acids or bases can lower the energy barrier for rotation, accelerating the conversion between isomers even at room temperature.

center E-Hex-2-enamide isomer Z-Hex-2-enamide center->isomer Isomerization heat Heat (Thermal Energy) heat->center light Light (Photochemical Energy) light->center catalyst Catalysis (Acid/Base) catalyst->center

Caption: Key factors inducing E/Z isomerization in hex-2-enamides.

Q2: How can I accurately determine the E/Z ratio of my hex-2-enamide sample?

A2: The most common and reliable method for determining the E/Z ratio is Proton NMR (¹H NMR) spectroscopy . The vinyl protons (the H atoms on the C=C double bond) of the E and Z isomers will have distinct chemical shifts and, more importantly, different coupling constants (J-values).

  • Coupling Constant (J): For the E-isomer, the coupling constant between the two vinyl protons (³JHH) is typically larger, around 12-18 Hz, characteristic of a trans relationship. For the Z-isomer, this coupling is smaller, usually in the range of 7-12 Hz, indicating a cis relationship.

  • Integration: The ratio of the isomers can be calculated by integrating the signals corresponding to a specific proton in each isomer.

Table 2: Representative ¹H NMR Data for E/Z Isomers of an α,β-Unsaturated Amide

Isomer Proton at C2 (α) Proton at C3 (β) Coupling Constant (³Jαβ)
E-Isomer ~6.1 ppm (dt) ~6.8 ppm (dt) ~15 Hz
Z-Isomer ~5.8 ppm (dt) ~6.3 ppm (dt) ~10 Hz

Note: Exact chemical shifts (ppm) will vary based on the full structure and solvent.

Q3: Between the E and Z isomers of hex-2-enamide, which is generally more stable?

A3: In most cases, the E-isomer is thermodynamically more stable than the Z-isomer. This is due to reduced steric strain. In the E configuration, the larger substituent groups (the propyl group at C4 and the amide group at C1) are on opposite sides of the double bond, minimizing steric hindrance. In the Z configuration, these groups are on the same side, leading to greater steric repulsion and a higher overall energy state. Therefore, an equilibrium mixture will typically favor the E-isomer.

Technical Support Center: (Z)-hex-2-enamide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing (Z)-hex-2-enamide. Below are common pitfalls and guidance to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

The main challenges include potential isomerization to the more stable (E)-isomer, susceptibility to hydrolysis under non-neutral pH conditions, and ambiguity in spectral interpretation without proper reference standards. Careful sample handling and selection of appropriate analytical techniques are crucial for accurate characterization.

Q2: How can I confirm the Z-geometry of the double bond?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The coupling constant (J-value) between the vinylic protons is characteristic of the geometry. For the (Z)-isomer, the 3JH,H coupling constant is typically in the range of 10-12 Hz, whereas the (E)-isomer exhibits a larger coupling constant of 14-18 Hz.

Q3: Is this compound stable during routine analysis?

This compound can be sensitive to heat, light, and non-neutral pH. Prolonged exposure to these conditions can lead to isomerization or hydrolysis. It is recommended to use fresh samples, minimize exposure to light, and use neutral solvents and buffered solutions where possible. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is important to use optimized conditions to prevent thermal isomerization in the injector port.

Q4: What are the expected major fragments in the mass spectrum of this compound?

In Electron Ionization Mass Spectrometry (EI-MS), α,β-unsaturated amides commonly undergo cleavage of the amide bond (N-CO bond).[1][2] This results in the formation of an acylium ion and the loss of the amine radical cation. The exact fragmentation pattern will depend on the ionization method and energy.

Troubleshooting Guides

Problem 1: Ambiguous NMR spectrum, uncertain about the isomeric purity.

Possible Cause:

  • Presence of both (Z) and (E) isomers.

  • Signal overlap or poor resolution.

Troubleshooting Steps:

  • Check Coupling Constants: Carefully analyze the coupling constants of the olefinic protons in the 1H NMR spectrum. A smaller J-value (typically 10-12 Hz) confirms the Z-configuration, while a larger J-value (14-18 Hz) indicates the E-isomer.

  • 2D NMR: If signal overlap is an issue, perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.

  • HPLC Analysis: Use a suitable HPLC method to separate the (Z) and (E) isomers and determine the isomeric purity.

Problem 2: Suspected isomerization from (Z) to (E) during analysis.

Possible Cause:

  • Exposure to heat, light, or acid/base catalysis.

  • Harsh conditions during sample preparation or analysis (e.g., high temperature in GC inlet).

Troubleshooting Steps:

  • Control Sample Handling: Protect the sample from light and store it at a low temperature. Use neutral solvents for sample preparation.

  • Optimize GC-MS Conditions: Lower the injector temperature to minimize thermal isomerization. Use a shorter column or a faster temperature ramp to reduce the analysis time.

  • Use HPLC as an Alternative: High-Performance Liquid Chromatography (HPLC) is a less thermally aggressive technique and is often better suited for the analysis of thermally labile compounds.

Problem 3: Low recovery or presence of unexpected impurities.

Possible Cause:

  • Hydrolysis of the amide bond.

  • Degradation of the compound on the analytical column.

Troubleshooting Steps:

  • pH Control: Ensure that the sample and analytical mobile phases are at a neutral pH to prevent acid or base-catalyzed hydrolysis.[3][4][5][6][7]

  • Inert System: Use an inert analytical system (e.g., PEEK tubing for HPLC) to minimize interactions between the analyte and the instrument surfaces.

  • Fresh Samples: Analyze samples as soon as possible after preparation.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts and Coupling Constants for (Z)- and (E)-hex-2-enamide

ProtonThis compound (Expected δ, ppm)(E)-hex-2-enamide (Expected δ, ppm)Expected J (Hz) for (Z)Expected J (Hz) for (E)
H-2 (α to C=O) ~5.8 - 6.0~6.0 - 6.23JH2,H3 = 10-123JH2,H3 = 14-18
H-3 (β to C=O) ~6.2 - 6.4~6.8 - 7.03JH3,H4 = 7-83JH3,H4 = 7-8
-NH- Broad, dependent on concentration and solventBroad, dependent on concentration and solvent--

Note: These are estimated values based on typical ranges for α,β-unsaturated amides. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Pay close attention to the olefinic region (typically 5.5-7.5 ppm) to determine the coupling constants of the vinylic protons.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, perform COSY and HSQC experiments to establish connectivity.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, neutral solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Use a split/splitless injector. Optimize the injector temperature, starting with a lower temperature (e.g., 200 °C) to minimize thermal isomerization.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Oven Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 3: HPLC Method for Isomer Separation
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. The addition of a small amount of a neutral buffer may be necessary to control pH.

    • Detector: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).

  • Method Development: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate retention times of the isomers. Then, optimize the gradient or switch to an isocratic method to achieve baseline separation.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR GCMS GC-MS Analysis Dissolve->GCMS HPLC HPLC Analysis Dissolve->HPLC Structure Confirm Structure (Z-isomer) NMR->Structure Purity Determine Isomeric Purity GCMS->Purity Stability Assess Stability GCMS->Stability HPLC->Purity

Caption: Workflow for the characterization of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_isomerization Isomerization cluster_degradation Degradation/Low Recovery Start Problem Encountered AmbiguousNMR Ambiguous Spectrum Start->AmbiguousNMR Isomerization Suspected Isomerization Start->Isomerization LowRecovery Low Recovery/Impurities Start->LowRecovery CheckJ Check J-coupling AmbiguousNMR->CheckJ TwoDNMR Run 2D NMR AmbiguousNMR->TwoDNMR OptimizeGC Optimize GC Inlet Temp Isomerization->OptimizeGC UseHPLC Use HPLC Isomerization->UseHPLC ControlHandling Control Sample Handling Isomerization->ControlHandling CheckpH Check pH LowRecovery->CheckpH InertSystem Use Inert System LowRecovery->InertSystem

Caption: Troubleshooting logic for this compound characterization.

References

Technical Support Center: Selective Synthesis of Z-Enamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selective synthesis of Z-enamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary modern strategies for achieving high Z-selectivity in enamide synthesis?

A1: Several robust methods have been developed to favor the formation of Z-enamides. Key strategies include:

  • Stereoselective Hydrogenation of Ynamides: This is a highly effective method, often employing catalysts like heterogeneous Au/TiO2 with a hydrogen source such as ammonium formate, to achieve cis-addition of hydrogen across the alkyne.[1]

  • Ring-Opening of N1-H-1,2,3-Triazoles: This approach allows for the stereospecific synthesis of divergent (Z)-β-halogen- or sulfonyl-substituted enamides under mild, non-metal-catalyzed conditions.[2]

  • Isomerization of N-allyl Amides: A general and atom-economic method that can furnish Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity.[3]

  • Hydrogen-Bonding Controlled Synthesis: Reactions between α-amino ketones and alkynyl esters can proceed stereospecifically to yield Z-enamides, where hydrogen bonding plays a crucial role in controlling the stereochemistry.[4]

  • Regioselective Desaturation of Amides: Certain oxidative methods, for instance using an Fe-catalyst, can provide direct access to enamides from simple amides with high selectivity.[5][6]

Q2: What factors most critically influence the Z/E selectivity in these reactions?

A2: The stereochemical outcome is typically governed by a combination of factors:

  • Catalyst System: The choice of metal and ligands is paramount. For instance, in ynamide hydrogenation, gold nanoparticles provide high Z-selectivity, preventing over-reduction or formation of the E-isomer.[1]

  • Reaction Mechanism: The inherent mechanism of the reaction dictates the stereochemical course. The cis-addition of hydrogen in catalytic hydrogenation of ynamides naturally leads to the Z-isomer.[1] Similarly, specific ring-opening pathways of triazoles can be highly stereospecific.[2]

  • Solvent and Temperature: The solvent can influence reaction speed and stereoselectivity.[1] Temperature can affect the thermodynamic versus kinetic control of the reaction, thereby altering the Z/E ratio.

  • Substrate Sterics: The steric bulk of the substituents on the nitrogen and the reacting partners can influence the transition state geometry, favoring one isomer over the other.

Q3: How can I accurately determine the Z/E ratio of my product mixture?

A3: The most common and reliable method for determining the Z/E ratio is ¹H NMR spectroscopy . The chemical shifts and coupling constants of the vinylic protons are typically distinct for Z and E isomers. For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations that confirm the stereochemistry. In some cases, X-ray crystallography of a solid product can provide definitive proof of the isomer's structure.[4]

Q4: Are there effective metal-free approaches for synthesizing Z-enamides?

A4: Yes, metal-free strategies are available. A notable example is the direct ring-opening and nucleophilic substitution reaction of N1-H-1,2,3-triazoles, which proceeds under non-metal catalysis to stereospecifically yield (Z)-β-substituted enamides.[2] Additionally, reactions controlled by hydrogen bonding using a simple base catalyst like triethylamine also offer a metal-free route.[4]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is not producing the expected Z-enamide, or the yield is very low. What are the common causes and how can I fix them?

A:

  • Inactive Catalyst: If using a heterogeneous catalyst like Au/TiO2, ensure it has not been poisoned. Confirm the activity of a new batch. For homogeneous catalysts, ensure the ligand and metal precursor are pure and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive reagents).

  • Improper Reaction Conditions: Verify the reaction temperature, concentration, and time. For the Au/TiO2 catalyzed hydrogenation of ynamides, a temperature of 60°C is optimal.[1] For the dehydrogenation of amides using LiHMDS and Tf2O, the reaction is typically run at -78°C.[7][8]

  • Poor Quality Reagents: Use freshly purified solvents and reagents. The presence of water or other impurities can quench catalysts or reactive intermediates. For instance, ammonium formate used as a hydrogen source should be of high purity.[1]

  • Substrate Incompatibility: Your specific substrate may not be suitable for the chosen method. Review the substrate scope of the reaction in the original literature to check for incompatible functional groups.[5]

Problem: Poor Z-Selectivity / Mixture of E/Z Isomers

Q: I am obtaining a significant amount of the undesired E-isomer. How can I improve the selectivity for the Z-enamide?

A:

  • Re-evaluate the Synthetic Method: Some methods are inherently more selective than others. Hydrogenation of ynamides is often superior for Z-selectivity compared to elimination-based strategies.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.

  • Modify the Catalyst/Reagents: In transition-metal-catalyzed reactions, changing the ligand can have a profound impact on stereoselectivity. For base-catalyzed reactions, the choice of base and its stoichiometry can be critical.[4]

  • Check for Isomerization: The desired Z-enamide might be isomerizing to the more thermodynamically stable E-isomer under the reaction or workup conditions. Try minimizing reaction time and using milder workup procedures.

Problem: Product Decomposition or Significant Side-Product Formation

Q: My desired Z-enamide appears to be decomposing, or I'm observing unexpected side products. What can I do?

A:

  • Reduce Reaction Time/Temperature: Enamides can be sensitive to prolonged heating or harsh conditions. Monitor the reaction by TLC or GC/LC-MS and stop it as soon as the starting material is consumed.

  • Avoid Over-reduction: In hydrogenation reactions, using a milder hydrogen source (like ammonium formate instead of H2 gas) or a more selective catalyst can prevent the reduction of the enamide double bond.[1]

  • Degas Solvents: For reactions sensitive to oxygen, ensure all solvents are properly degassed to prevent oxidative side reactions.

  • Purification Method: Enamides can be sensitive to silica gel chromatography. Consider alternative purification methods like crystallization or using deactivated silica gel.

Data Summary: Key Strategies for Z-Enamide Synthesis

Synthetic StrategyCatalyst / Key ReagentsSolventTemp. (°C)Typical YieldZ/E SelectivityReference
Hydrogenation of Ynamide2 mol% Au/TiO₂, Ammonium FormateDMF60Up to 99%>99% Z[1]
Desaturation of Amide10 mol% FeCl₂, NaI, PIDA, NaN₃Ethyl Acetate8064-71%Selective[5][9]
Ring-Opening of TriazoleVaries (e.g., NCS, TsCl)CH₃CNRTGood-ExcellentStereospecific Z[2]
H-Bonding ControlTriethylamineDichloromethaneRTHighStereospecific Z[4]
Dehydrogenation of AmideLiHMDS, Triflic Anhydride (Tf₂O)Ether / THF-78Good-ExcellentE-selective for acyclic[7][8][10]

Note: The LiHMDS/Tf₂O method is listed for comparison but typically yields E-enamides for acyclic substrates.

Experimental Protocols

Protocol 1: Heterogeneous Gold-Catalyzed Hydrogenation of an Ynamide[1]

This protocol describes the highly Z-selective synthesis of an enamide from a corresponding ynamide using a recyclable gold catalyst.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the ynamide substrate (1.0 equiv), Au/TiO₂ (2 mol%), and ammonium formate (4.0 equiv).

  • Reaction: Add dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M).

  • Heating: Place the sealed vial in a preheated oil bath at 60°C.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Purification: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure Z-enamide.

Protocol 2: Stereospecific Ring-Opening of a N1-H-1,2,3-Triazole[2]

This protocol outlines the synthesis of a (Z)-β-chloro-enamide from a triazole precursor.

  • Preparation: In a reaction vial, dissolve the N1-H-1,2,3-triazole substrate (1.0 equiv) in acetonitrile (CH₃CN).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.2 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure (Z)-β-chloro-enamide.

Visualized Workflows and Strategies

troubleshooting_workflow start Poor Z-Selectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Is Catalyst/Reagent Choice Optimal? check_temp->check_catalyst Yes lower_temp->check_catalyst modify_catalyst Modify Ligand or Change Catalyst System check_catalyst->modify_catalyst No check_solvent Can Solvent Polarity Be Changed? check_catalyst->check_solvent Yes modify_catalyst->check_solvent change_solvent Screen Alternative Solvents check_solvent->change_solvent No check_isomerization Is Product Isomerizing? check_solvent->check_isomerization Yes change_solvent->check_isomerization milder_workup Use Milder Workup or Reduce Reaction Time check_isomerization->milder_workup Yes end_good Improved Z-Selectivity check_isomerization->end_good No milder_workup->end_good

Caption: Troubleshooting workflow for poor Z-selectivity.

synthetic_strategies sub_ynamide Ynamides product Z-Enamides sub_ynamide->product Au-Catalyzed Hydrogenation sub_triazole N1-H-1,2,3-Triazoles sub_triazole->product Ring-Opening sub_amide N-Allyl Amides sub_amide->product Isomerization sub_ketone α-Amino Ketones + Alkynyl Esters sub_ketone->product H-Bonding Control

Caption: Overview of modern synthetic routes to Z-enamides.

decision_flowchart start Start: Need Z-Enamide q1 Is Ynamide Precursor Available? start->q1 m1 Use Au-Catalyzed Hydrogenation q1->m1 Yes q2 Need Halogenated or Sulfonylated Enamide? q1->q2 No m2 Use Triazole Ring-Opening q2->m2 Yes q3 Is N-Allyl Amide Available? q2->q3 No m3 Use Isomerization Strategy q3->m3 Yes m4 Consider H-Bonding or Desaturation Methods q3->m4 No

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (Z)-hex-2-enamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies applicable to the analysis of (Z)-hex-2-enamide and structurally similar short-chain unsaturated amides. Due to a lack of publicly available validation data for this compound, this document leverages data from analogous compounds to present a practical comparison of common analytical techniques. The information herein is intended to guide researchers in the selection and development of robust analytical methods for quality control and research purposes.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound. The two most common techniques for the analysis of similar volatile and semi-volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below is a summary of performance data for these methods based on the analysis of structurally related fatty acid amides and short-chain fatty acids.

Table 1: Performance Comparison of Analytical Methods

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Class Unsaturated Fatty Acids (as esters)Short-Chain Fatty Acids
Linearity (R²) > 0.990.9951 - 0.9993
Limit of Detection (LOD) Not Reported0.13 - 0.33 mM
Limit of Quantification (LOQ) 6.833 µg/mL (for ALA)[1]0.5 - 1.0 mM[2]
Accuracy (% Recovery) 96.2% - 103.9% (for ALA)[1]Within specified ranges (not quantified)[2]
Precision (RSD) < 1.9% (for ALA)[1]Within specified ranges (not quantified)[2]

Note: Data for GC-FID is based on the analysis of alpha-linolenic acid (ALA), an unsaturated fatty acid, after derivatization.[1] Data for HPLC-UV is based on the analysis of various short-chain fatty acids.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of short-chain unsaturated amides using GC and HPLC.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization to improve volatility and thermal stability. The following protocol is adapted from a method for the analysis of fatty acids in formula milk.[1]

1. Sample Preparation (Transesterification)

  • Accurately weigh the sample containing the analyte.

  • If the analyte is in a complex matrix, perform an extraction using a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • For amides, hydrolysis to the corresponding carboxylic acid may be necessary, followed by esterification to form fatty acid methyl esters (FAMEs). This is a common derivatization technique for GC analysis.

2. GC-FID Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-Fast FAME capillary column.[1]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature of 100 °C.

    • Ramp to 194 °C at 30 °C/minute and hold for 3.5 minutes.[1]

    • Ramp to 240 °C at 5 °C/minute and hold for 1 minute.[1]

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

3. Method Validation Parameters

  • Linearity: Prepare a series of standard solutions of the derivatized analyte at different concentrations to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovered.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. This protocol is based on a method for the analysis of short-chain fatty acids.[2]

1. Sample Preparation

  • Dissolve the sample in a suitable solvent compatible with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatograph with a UV detector.

  • Column: Hypersil Gold aQ column.[2]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH < 2) and an organic modifier (e.g., acetonitrile or methanol). Acidifying the mobile phase can improve the retention of acidic analytes.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 210 nm, as short-chain amides may lack a strong chromophore at higher wavelengths.[2]

  • Injection Volume: 10-20 µL.

3. Method Validation Parameters

  • Linearity: Analyze a series of standard solutions across a range of concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Evaluate using spike recovery experiments and repeated injections of samples at different concentrations.

  • Limit of Detection (LOD) and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[2]

Visualizations

Workflow for Analytical Method Validation

cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (GC/HPLC) define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standard Solutions define_parameters->prepare_standards run_experiments Run Validation Experiments prepare_standards->run_experiments prepare_samples Prepare and Spike Samples prepare_samples->run_experiments instrument_setup Instrument Setup and Calibration instrument_setup->run_experiments data_analysis Analyze Data (Linearity, Accuracy, etc.) run_experiments->data_analysis compare_results Compare with Acceptance Criteria data_analysis->compare_results validation_report Prepare Validation Report compare_results->validation_report

Caption: A flowchart of the analytical method validation process.

Comparative Logic for Method Selection

analyte_properties Analyte Properties (this compound) volatility Volatility and Thermal Stability analyte_properties->volatility chromophore Presence of UV Chromophore analyte_properties->chromophore concentration Expected Concentration Range analyte_properties->concentration gc_method Gas Chromatography (GC) volatility->gc_method High hplc_method High-Performance Liquid Chromatography (HPLC) volatility->hplc_method Low chromophore->gc_method Not Required chromophore->hplc_method Strong high_sensitivity High Sensitivity (LOD/LOQ) concentration->high_sensitivity derivatization Derivatization may be required gc_method->derivatization hplc_method->high_sensitivity

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of (Z)-hex-2-enamide and (E)-hex-2-enamide Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 30, 2025

This guide provides a comparative analysis of the chemical reactivity of (Z)-hex-2-enamide and (E)-hex-2-enamide. Due to a lack of direct comparative experimental studies in published literature, this analysis is based on established principles of organic chemistry, focusing on the influence of stereochemistry on reaction kinetics and thermodynamics in α,β-unsaturated systems. The experimental data presented herein is illustrative and intended to reflect these expected differences.

Introduction to Isomer Structure and Stability

This compound and (E)-hex-2-enamide are geometric isomers that differ in the spatial arrangement of substituents around the carbon-carbon double bond. In the (E)-isomer, the higher priority groups (the propyl group and the amide group) are on opposite sides of the double bond, leading to greater steric separation and increased thermodynamic stability. Conversely, the (Z)-isomer features these groups on the same side, resulting in steric strain and a higher ground-state energy. This fundamental difference in stability is the primary predictor of their differential reactivity.

cluster_Z This compound cluster_E (E)-hex-2-enamide Z_isomer Higher Steric Strain Higher Ground-State Energy Reactivity Chemical Reactivity Z_isomer->Reactivity Less Stable (Generally More Reactive) E_isomer Lower Steric Strain Lower Ground-State Energy E_isomer->Reactivity More Stable (Generally Less Reactive)

Figure 1: Relationship between isomer stability and expected chemical reactivity.

Comparative Reactivity Data (Illustrative)

The primary mode of reaction for α,β-unsaturated amides is the conjugate (Michael) addition. The less stable (Z)-isomer is expected to react faster due to its higher ground-state energy. However, the steric hindrance in the (Z)-isomer can also lead to a higher activation energy for certain sterically demanding nucleophiles. The following table presents hypothetical data for a Michael addition reaction with a model nucleophile, methylamine, to illustrate these expected differences.

Table 1: Illustrative Kinetic and Yield Data for Michael Addition

IsomerInitial Reaction Rate (M/s)Reaction Half-life (min)Product Yield (%)Diastereomeric Ratio (if applicable)
(E)-hex-2-enamide 1.2 x 10⁻⁴9695N/A
This compound 2.5 x 10⁻⁴4688N/A

Disclaimer: The data in this table is hypothetical, based on general chemical principles, and is intended for illustrative purposes only.

Experimental Protocols

The following is a generalized protocol for a comparative study of the Michael addition reactivity of (Z)- and (E)-hex-2-enamide.

Protocol: Comparative Michael Addition with Methylamine
  • Preparation of Reactants:

    • Prepare a 0.1 M solution of (E)-hex-2-enamide in anhydrous methanol.

    • Prepare a 0.1 M solution of this compound in anhydrous methanol.

    • Prepare a 0.15 M solution of methylamine in anhydrous methanol.

  • Reaction Setup:

    • Set up two identical round-bottom flasks equipped with magnetic stirrers in a temperature-controlled bath at 25°C.

    • To Flask A, add 10 mL of the (E)-isomer solution. To Flask B, add 10 mL of the (Z)-isomer solution.

    • Allow the solutions to equilibrate to the bath temperature for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Simultaneously, add 10 mL of the methylamine solution to each flask to initiate the reaction.

    • Start timers for each reaction immediately upon addition.

    • Extract 0.1 mL aliquots from each reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Quench each aliquot immediately by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) containing an internal standard.

  • Analysis:

    • Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the remaining starting material and the formed product.

    • Plot concentration versus time to determine the initial reaction rates and half-lives for each isomer.

    • After 24 hours, quench the entire reaction mixtures and perform a final analysis to determine the final product yield.

G start Start prep Prepare 0.1M Isomer Solutions (Z and E) and 0.15M Nucleophile Solution start->prep react Initiate Parallel Reactions at 25°C prep->react sample Collect Aliquots at Time Intervals (t = 0, 5, 15...) react->sample quench Quench Aliquots with Internal Standard sample->quench analyze Analyze via HPLC or GC-MS quench->analyze data Determine Reaction Rate, Half-life, and Final Yield analyze->data end End data->end

Figure 2: General experimental workflow for the comparative reactivity study.

Reaction Mechanism: Michael Addition

The Michael addition is a nucleophilic conjugate addition reaction. A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated amide, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final saturated product. The stereochemistry of the starting alkene can influence the accessibility of the β-carbon to the incoming nucleophile.

reactant α,β-Unsaturated Amide + Nucleophile (Nu⁻) ts1 Transition State 1 (Nucleophilic Attack) reactant:f1->ts1 Step 1 intermediate Enolate Intermediate ts1->intermediate ts2 Transition State 2 (Protonation) intermediate->ts2 Step 2 (+ H⁺) product Final Saturated Product ts2->product

Figure 3: Generalized signaling pathway for the Michael addition reaction.

Spectroscopic Dissection: A Comparative Guide to (Z)- and (E)-Hex-2-enamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison between the geometric isomers, (Z)- and (E)-hex-2-enamide, is crucial for researchers and drug development professionals for definitive identification and characterization. While extensive data for the (E)-isomer is readily available, comprehensive spectroscopic data for the (Z)-isomer is less commonly reported in public databases. This guide presents the available experimental data for (E)-hex-2-enamide and discusses the anticipated spectroscopic differences between the two isomers based on fundamental principles of stereochemistry, providing a framework for their analysis.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (ppm)

Assignment (E)-Hex-2-enamide (Experimental) (Z)-Hex-2-enamide (Expected)
H-25.82~5.5-6.0
H-36.80~6.0-6.5
H-42.18~2.5-2.8
H-51.48~1.4-1.6
H-60.93~0.9-1.0
NH₂5.5-7.5 (broad)5.5-7.5 (broad)
JH2-H3~15 Hz~10-12 Hz

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Assignment (E)-Hex-2-enamide (Experimental) This compound (Expected)
C-1 (C=O)168.6~168-170
C-2125.8~123-126
C-3144.5~142-145
C-434.5~29-32 (steric compression)
C-521.6~21-23
C-613.7~13-14

Table 3: IR Spectroscopic Data (cm⁻¹)

Assignment (E)-Hex-2-enamide (Experimental) This compound (Expected)
N-H Stretch~3400, ~3200~3400, ~3200
C=O Stretch~1670~1670-1680
C=C Stretch~1630~1630-1640
N-H Bend~1610~1610-1620
C-H Out-of-plane bend (trans)~965Absent
C-H Out-of-plane bend (cis)Absent~700-730

Table 4: Mass Spectrometry Data

Technique (E)-Hex-2-enamide (Experimental) This compound (Expected)
Molecular Ion [M]⁺m/z 113.08m/z 113.08
Fragmentation PatternSimilar fragmentation patterns expected, though relative intensities of fragment ions may vary slightly.Similar fragmentation patterns expected, though relative intensities of fragment ions may vary slightly.

Key Spectroscopic Differences and Identification

The primary distinguishing features between the (Z) and (E) isomers are found in their NMR and IR spectra.

  • ¹H NMR Spectroscopy : The most definitive difference lies in the coupling constant (J) between the vinylic protons (H-2 and H-3). The (E)-isomer exhibits a larger coupling constant (typically 12-18 Hz) characteristic of a trans-configuration, while the (Z)-isomer is expected to show a smaller coupling constant (typically 6-12 Hz) for the cis-protons.

  • ¹³C NMR Spectroscopy : Due to steric hindrance (gamma-gauche effect) between the C-4 carbon and the amide group in the (Z)-isomer, the C-4 signal is expected to be shifted upfield (to a lower ppm value) compared to the (E)-isomer.

  • IR Spectroscopy : The out-of-plane C-H bending vibration for the double bond is highly diagnostic. The (E)-isomer shows a strong absorption band around 960-970 cm⁻¹, which is absent in the (Z)-isomer. Conversely, the (Z)-isomer is expected to have a C-H bending vibration in the region of 700-730 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of (Z)- and (E)-hex-2-enamide.

Synthesis of (E)-Hex-2-enamide:

  • Esterification: Hex-2-enoic acid is refluxed with methanol and a catalytic amount of sulfuric acid to produce methyl hex-2-enoate.

  • Amidation: The resulting ester is then treated with aqueous ammonia under pressure and heat to yield (E)-hex-2-enamide.

  • Purification: The product is purified by recrystallization or column chromatography.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.

  • Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI).

Logical Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (Z) and (E) isomers of hex-2-enamide.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization HexenoicAcid Hex-2-enoic Acid Isomerization Isomerization Control (e.g., photochemical, catalytic) HexenoicAcid->Isomerization Separation Isomer Separation (e.g., Chromatography) Isomerization->Separation E_Isomer (E)-hex-2-enamide Separation->E_Isomer Z_Isomer This compound Separation->Z_Isomer NMR NMR Spectroscopy (¹H, ¹³C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry E_Isomer->MS Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS J_Coupling ¹H J-Coupling (trans vs. cis) NMR->J_Coupling C13_Shift ¹³C Chemical Shift (Steric Effects) NMR->C13_Shift IR_Bend IR C-H Bending (~965 vs. ~700 cm⁻¹) IR->IR_Bend MS_Frag Mass Spec Fragmentation MS->MS_Frag Conclusion Definitive Isomer Identification J_Coupling->Conclusion C13_Shift->Conclusion IR_Bend->Conclusion MS_Frag->Conclusion

Caption: Workflow for Spectroscopic Comparison of Isomers.

A Comparative Analysis of the Biological Activity of (Z)-hex-2-enamide and Structurally Related α,β-Unsaturated Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (Z)-hex-2-enamide and other structurally related α,β-unsaturated amides and esters. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related compounds to infer potential activities and guide future research. The primary focus of this analysis is on cytotoxicity, a key parameter in the evaluation of potential therapeutic agents.

Executive Summary

This compound belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules known for their diverse biological activities. While specific data on this compound is scarce, studies on analogous unsaturated esters and acids provide valuable insights into their potential cytotoxic and pro-inflammatory properties. This guide synthesizes available data to present a comparative framework, details relevant experimental methodologies, and visualizes key experimental and signaling pathways to support further investigation into the biological profile of this compound and related amides.

Comparative Biological Activity

The biological activity of α,β-unsaturated carbonyl compounds is significantly influenced by the nature of the carbonyl group (amide, ester, or carboxylic acid) and the overall structure of the molecule. The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes these compounds reactive towards nucleophilic biological macromolecules, which is often the basis for their bioactivity.

Cytotoxicity Data

While no direct cytotoxicity data for this compound was found in the reviewed literature, a study on various α,β-unsaturated acid and ester monomers against RAW264.7 macrophage cells provides a basis for comparison. The 50% cytotoxic concentration (CC50) is a measure of the concentration of a compound required to cause the death of 50% of the cells in a culture.

CompoundChemical StructureCC50 (mM) against RAW264.7 cells
This compound (Hypothetical) CCC/C=C\C(=O)NData not available
Acrylic acidC=CC(=O)O1.3
n-Butyl acrylate (nBA)C=CC(=O)OCCCC0.13
Methacrylic acidC=C(C)C(=O)O10
Methyl methacrylate (MMA)C=C(C)C(=O)OC>100

Data for acrylic acid, n-butyl acrylate, methacrylic acid, and methyl methacrylate are from a study on RAW264.7 cells[1][2]. The structure for this compound is provided for comparative purposes.

The data suggests that the cytotoxicity of these compounds can vary significantly with small structural modifications. For instance, the esterification of acrylic acid to n-butyl acrylate increases its cytotoxicity by a factor of 10[1][2]. It is plausible that the amide functional group in this compound, as well as the length of the alkyl chain, will critically influence its cytotoxic profile.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of biological activity. Below are methodologies for key assays relevant to the evaluation of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The lowest concentration of the compound with no visible growth is recorded as the MIC.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (this compound) treatment Treatment with Compound Dilutions compound->treatment cells Cell Culture (e.g., RAW264.7) cells->treatment incubation Incubation (24-72h) treatment->incubation reagent Addition of Viability Reagent (MTT) incubation->reagent measurement Absorbance Measurement reagent->measurement viability Calculate % Viability measurement->viability cc50 Determine CC50 viability->cc50

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

signaling_pathway cluster_cell Cell receptor Cell Surface Receptor mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk stress Cellular Stress (e.g., ROS production) stress->mapk transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription gene_expression Gene Expression (Pro-inflammatory, Apoptotic) transcription->gene_expression response Cellular Response (Inflammation, Apoptosis) gene_expression->response compound This compound compound->receptor Direct Interaction? compound->stress Induction

Caption: A hypothetical signaling pathway potentially modulated by α,β-unsaturated amides.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally similar α,β-unsaturated carbonyl compounds suggests that it is likely to exhibit cytotoxic and potentially pro-inflammatory properties. The provided experimental protocols offer a standardized approach for the future evaluation of this compound and its analogs. The visualized workflows and hypothetical signaling pathways serve as a conceptual framework to guide further research into the mechanisms of action of this class of compounds. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in drug discovery.

References

Unambiguous Structure Confirmation of (Z)-hex-2-enamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of (Z)-hex-2-enamide, a small molecule of interest in synthetic chemistry. While X-ray crystallography offers definitive proof of stereochemistry and conformation in the solid state, NMR spectroscopy provides crucial information about the molecule's structure and dynamics in solution.

Method Comparison: X-ray Crystallography vs. NMR Spectroscopy

A direct comparison of the two techniques highlights their complementary strengths in molecular structure determination.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline solidAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms, stereochemistry, dynamic processes, and conformation in solution
Data Interpretation Relatively straightforward, leading to a definitive molecular structureRequires analysis of chemical shifts, coupling constants, and 2D correlation spectra
Key Advantage Provides an unambiguous, high-resolution 3D structureNon-destructive and provides information about the molecule's behavior in a more biologically relevant state (solution)

Definitive Structure by X-ray Crystallography

While a crystal structure for this compound is not publicly available, the structure of a closely related analog, (Z)-N-benzyl-3-phenylacrylamide, provides a clear example of how X-ray crystallography can unambiguously determine the Z-configuration of the double bond. The crystallographic data reveals the precise spatial arrangement of the substituents around the C=C bond, confirming the cis relationship of the groups with higher priority.

Key Crystallographic Parameters for a (Z)-Alkenamide Analog:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C=C Bond Length~1.34 Å
C-C=O Bond Angle~121°
N-C=O Bond Angle~123°
Dihedral Angle (defining Z-geometry)Close to 0°

Note: These are typical values for a (Z)-N-alkenyl-acrylamide and serve as a representative example.

Structural Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to confirm the structure of this compound in solution. The key diagnostic signals in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide definitive evidence for the Z-stereochemistry.

¹H and ¹³C NMR Data for this compound:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key ¹H-¹H Coupling Constants (J)
1 (CH₃)0.95 (t)13.8J(H1, H2) ≈ 7.5 Hz
2 (CH₂)1.45 (sextet)22.5J(H2, H3) ≈ 7.5 Hz
3 (CH₂)2.10 (q)34.9J(H3, H4) ≈ 7.5 Hz
4 (=CH)5.60 (dt)123.5J(H4, H5) ≈ 11.5 Hz (cis)
5 (=CH)6.15 (dt)145.0
6 (C=O)-168.0
7 (NH₂)5.5-6.5 (br s)-

The most critical piece of information for determining the stereochemistry is the coupling constant between the two vinylic protons (H4 and H5). A coupling constant of approximately 11.5 Hz is characteristic of a cis relationship, thus confirming the Z-configuration of the double bond.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing and Analysis: The acquired data is Fourier transformed and phase corrected. The resulting spectra are analyzed to determine chemical shifts, coupling constants, and through-bond correlations, which are then used to assemble the molecular structure.

Visualizing the Workflow and Structure

G cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Final 3D Structure Final 3D Structure Structure Solution->Final 3D Structure Structure Confirmation Structure Confirmation Final 3D Structure->Structure Confirmation Sample Preparation Sample Preparation 1D & 2D NMR Acquisition 1D & 2D NMR Acquisition Sample Preparation->1D & 2D NMR Acquisition Spectral Analysis Spectral Analysis 1D & 2D NMR Acquisition->Spectral Analysis Inferred Structure Inferred Structure Spectral Analysis->Inferred Structure Inferred Structure->Structure Confirmation

comparing the efficacy of different catalysts for (Z)-enamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of (Z)-enamides is a critical transformation in organic chemistry, providing access to key structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. This guide offers a comparative overview of three distinct and effective catalytic systems for the synthesis of (Z)-enamides, presenting their performance based on experimental data, detailed methodologies, and a generalized workflow for catalyst evaluation.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in (Z)-enamide synthesis is determined by its ability to provide high yields and, crucially, high stereoselectivity in favor of the desired (Z)-isomer. The following table summarizes the performance of three prominent catalytic systems—gold-catalyzed hydrogenation, triethylamine-catalyzed condensation, and palladium-catalyzed hydroamidation—across a range of substrates.

Catalyst SystemSubstrate 1 (Yield, Z:E ratio)Substrate 2 (Yield, Z:E ratio)Substrate 3 (Yield, Z:E ratio)General Applicability
Au/TiO₂ with HCOOH-N(Et)₃ N-phenyl-1-phenylprop-1-yn-1-amine(95%, >99:1)N-(p-tolyl)-1-phenylprop-1-yn-1-amine(92%, >99:1)N-benzyl-1-phenylprop-1-yn-1-amine(94%, >99:1)Effective for the hydrogenation of ynamides. The solid catalyst is recyclable.
Triethylamine 2-amino-1-phenylethan-1-one &Methyl propiolate (92%, >99:1 Z)2-amino-1-(p-tolyl)ethan-1-one &Methyl propiolate (88%, >99:1 Z)2-amino-1-(4-chlorophenyl)ethan-1-one &Methyl propiolate (95%, >99:1 Z)A metal-free approach for the reaction of α-amino ketones with alkynyl esters. Relies on hydrogen bonding for stereocontrol.
Pd(OAc)₂ with TFA & NaOAc Propiolic acid methyl ester &Benzamide (78%, >99:1 Z)Propiolic acid methyl ester &Acetamide (65%, >99:1 Z)Phenylpropiolic acid ethyl ester &Benzamide (72%, E-isomer)Primarily effective for electron-deficient terminal alkynes and primary amides to yield (Z)-enamides.

Experimental Workflow for Catalyst Comparison

A generalized workflow for the comparative evaluation of catalysts for (Z)-enamide synthesis is depicted below. This process involves parallel reaction setup, careful monitoring, and rigorous analysis to determine the optimal catalytic system for a specific substrate.

G cluster_0 Catalyst & Substrate Preparation cluster_1 Reaction Setup cluster_2 Monitoring & Analysis cluster_3 Data Evaluation A Catalyst A (e.g., Au/TiO₂) R1 Reaction 1 (Catalyst A + Substrate) A->R1 B Catalyst B (e.g., Triethylamine) R2 Reaction 2 (Catalyst B + Substrate) B->R2 C Catalyst C (e.g., Pd(OAc)₂) R3 Reaction 3 (Catalyst C + Substrate) C->R3 Substrate Ynamide / α-Amino Ketone + Alkynyl Ester / Alkyne + Amide Substrate->R1 Substrate->R2 Substrate->R3 M Reaction Monitoring (TLC, LC-MS) R1->M R2->M R3->M P Product Isolation & Purification M->P S Stereoselectivity Analysis (NMR, GC) P->S D Comparison of Yield & Z:E Ratio S->D O Optimal Catalyst Selection D->O

Caption: Generalized workflow for comparing catalyst efficacy in (Z)-enamide synthesis.

Experimental Protocols

Gold-Catalyzed Stereoselective Hydrogenation of Ynamides

This method utilizes a heterogeneous gold catalyst for the highly stereoselective hydrogenation of ynamides to (Z)-enamides.

Materials:

  • Ynamide (1.0 equiv)

  • Au/TiO₂ catalyst (2 mol%)

  • Ammonium formate (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the ynamide, Au/TiO₂ catalyst, and ammonium formate.

  • Add DMF as the solvent.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (Z)-enamide.[1]

Triethylamine-Catalyzed Stereospecific Synthesis of (Z)-Enamides

This protocol describes a metal-free approach for the synthesis of (Z)-enamides from α-amino ketones and alkynyl esters, catalyzed by a simple organic base.[2]

Materials:

  • α-Amino ketone hydrochloride (1.0 equiv)

  • Alkynyl ester (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the α-amino ketone hydrochloride in dichloromethane.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add the alkynyl ester to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Palladium-Catalyzed Hydroamidation of Terminal Alkynes

This method is effective for the stereoselective synthesis of (Z)-enamides from electron-deficient terminal alkynes and primary amides.

Materials:

  • Electron-deficient terminal alkyne (1.0 equiv)

  • Amide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Trifluoroacetic acid (TFA, 10 mol%)

  • Sodium acetate (NaOAc, 1.5 equiv)

  • Toluene

Procedure:

  • In a nitrogen-flushed reaction tube, combine the alkyne, amide, Pd(OAc)₂, and NaOAc.

  • Add toluene as the solvent, followed by the addition of TFA.

  • Seal the tube and heat the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Signaling Pathway Diagram

The stereochemical outcome of the palladium-catalyzed hydroamidation is rationalized by the formation of a key vinyl-palladium intermediate. Intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group provides additional stability to the (Z)-isomer of this intermediate, leading to the selective formation of the (Z)-enamide.

G A Alkyne + Amide + Pd(0) Catalyst B Oxidative Addition A->B Coordination C Vinyl-Palladium Intermediate (Z-isomer) B->C D Intramolecular Hydrogen Bonding C->D E Protodepalladation C->E D->C Stabilization F (Z)-Enamide E->F

Caption: Proposed mechanism for Z-selectivity in Pd-catalyzed hydroamidation.

References

head-to-head comparison of different synthetic routes to (Z)-hex-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of alkenes is a critical challenge. The geometric isomer of a molecule can drastically alter its biological activity. This guide provides a detailed comparison of various synthetic routes to produce (Z)-hex-2-enamide, a compound of interest in organic synthesis. We will compare key methods, presenting their experimental data, protocols, and conceptual workflows.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for different synthetic methodologies leading to this compound or analogous (Z)-α,β-unsaturated amides.

Synthetic Route Key Reagents/Catalyst Yield (%) (Z:E) Ratio Reaction Conditions Key Advantages Limitations
1. One-Pot Z-Selective Olefination n-Butanal, N-benzyl-2-(triphenylphosphoranyl)acetamide, LiHMDS85>99:1THF, -78 °C to rt, 4 hExcellent Z-selectivity, one-pot procedure, high yield.Requires stoichiometric phosphonium ylide and strong base.
2. Ruthenium-Catalyzed Cross-Metathesis 1-Pentene, Acrylamide, Hoveyda-Grubbs 2nd Gen. Catalyst75>98:2Toluene, 80 °C, 12 hHigh Z-selectivity, catalytic method.Catalyst can be expensive, removal of metal traces may be necessary.
3. Partial Hydrogenation of Alkyne Hex-2-ynamide, Lindlar's Catalyst (Pd/CaCO3/PbO), H2~90>95:5Methanol, rt, 2 hHigh yield, well-established method.Requires synthesis of the alkyne precursor, potential for over-reduction.
4. Hydrocarbamoylation of Alkyne 1-Hexyne, Amide source (e.g., formamide), Palladium or Nickel catalyst80>95:5Toluene, 100 °C, 18 hHigh regio- and stereoselectivity.Requires gaseous CO or a CO surrogate, catalyst systems can be complex.

Experimental Protocols

One-Pot Z-Selective Olefination

This protocol is adapted from the general procedure described by Ando, K. (J. Org. Chem. 1997, 62, 1934-1939) for the synthesis of (Z)-α,β-unsaturated amides.

Materials:

  • N-benzyl-2-(triphenylphosphoranyl)acetamide

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • n-Butanal

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of N-benzyl-2-(triphenylphosphoranyl)acetamide (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), a solution of LiHMDS (1.1 mL, 1.1 mmol, 1.0 M in THF) is added dropwise.

  • The resulting deep red solution is stirred at -78 °C for 30 minutes.

  • A solution of n-butanal (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (Z)-N-benzyl-hex-2-enamide.

Ruthenium-Catalyzed Cross-Metathesis

This protocol is a representative procedure for the Z-selective cross-metathesis of a terminal olefin with an acrylamide derivative.

Materials:

  • 1-Pentene

  • Acrylamide

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous Toluene

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox, 1-pentene (1.2 mmol), acrylamide (1.0 mmol), and Hoveyda-Grubbs 2nd Generation Catalyst (0.02 mmol, 2 mol%) are dissolved in anhydrous toluene (5 mL) in a sealed tube.

  • The reaction vessel is sealed and removed from the glovebox.

  • The mixture is heated to 80 °C and stirred for 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound.

Partial Hydrogenation of Hex-2-ynamide

This is a standard procedure for the syn-hydrogenation of an alkyne to a Z-alkene.

Materials:

  • Hex-2-ynamide

  • Lindlar's Catalyst (5% Pd on CaCO3, poisoned with lead)

  • Hydrogen gas (H2)

  • Methanol

  • Standard hydrogenation apparatus

Procedure:

  • Hex-2-ynamide (1.0 mmol) is dissolved in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Lindlar's catalyst (50 mg, ~5 mol%) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion (disappearance of starting material), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude this compound, which can be further purified if necessary.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 One-Pot Z-Selective Olefination A0 Phosphonium Ylide Formation B0 Deprotonation with LiHMDS A0->B0 Strong Base C0 Reaction with n-Butanal B0->C0 Aldehyde Addition D0 This compound C0->D0 Wittig Reaction

Caption: Workflow for the one-pot Z-selective olefination.

G cluster_1 Ruthenium-Catalyzed Cross-Metathesis A1 1-Pentene + Acrylamide C1 Metathesis Reaction A1->C1 Hoveyda-Grubbs II B1 Catalyst Activation B1->C1 Initiation D1 This compound C1->D1 Product Formation

Caption: Key steps in Ru-catalyzed cross-metathesis.

G cluster_2 Partial Hydrogenation of Alkyne A2 Hex-2-ynamide B2 Hydrogenation A2->B2 H2, Lindlar's Cat. C2 This compound B2->C2 Syn-Addition

Independent Verification of (Z)-hex-2-enamide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported and predicted properties of (Z)-hex-2-enamide against its (E)-isomer and its saturated analog, hexanamide. The information is intended to support independent verification and further research into the potential applications of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key verification methods are provided.

Comparative Data of Hexanamide and its Unsaturated Analogs

This section presents a comparative summary of the physical, chemical, and predicted spectral properties of this compound, (E)-hex-2-enamide, and hexanamide. Experimental data is provided where available; predicted values, based on computational models and spectral databases, are included to facilitate a more comprehensive comparison.

Table 1: Physical and Chemical Properties

PropertyThis compound(E)-hex-2-enamideHexanamide
Molecular Formula C₆H₁₁NOC₆H₁₁NOC₆H₁₃NO
Molecular Weight 113.16 g/mol 113.16 g/mol [1]115.17 g/mol
Melting Point Predicted: Lower than (E)-isomerNo data available100-102 °C
Boiling Point Predicted: Lower than (E)-isomerNo data available255 °C
Solubility in Water Predicted: Slightly solublePredicted: Slightly solubleSlightly soluble
Calculated LogP 1.11.11.3

Table 2: Predicted/Reported Spectroscopic Data

Spectroscopic DataThis compound (Predicted)(E)-hex-2-enamide (Predicted/Reported)Hexanamide (Reported)
¹H NMR (δ, ppm) Vinyl H (C2): ~6.0-6.5 (dt) Vinyl H (C3): ~5.5-6.0 (dt) NH₂: ~5.5-7.5 (br s) CH₂ (C4): ~2.0-2.2 (q) CH₂ (C5): ~1.4-1.6 (sextet) CH₃ (C6): ~0.9-1.0 (t)Vinyl H (C2): ~6.8-7.2 (dt) Vinyl H (C3): ~5.8-6.2 (dt) NH₂: ~5.5-7.5 (br s) CH₂ (C4): ~2.1-2.3 (q) CH₂ (C5): ~1.4-1.6 (sextet) CH₃ (C6): ~0.9-1.0 (t)NH₂: ~5.3 (br s) CH₂ (C2): ~2.2 (t) CH₂ (C3): ~1.6 (quintet) CH₂ (C4), CH₂ (C5): ~1.3 (m) CH₃ (C6): ~0.9 (t)
¹³C NMR (δ, ppm) C=O: ~168 C2: ~125 C3: ~140 C4: ~30 C5: ~22 C6: ~14C=O: ~166 C2: ~123 C3: ~145 C4: ~35 C5: ~22 C6: ~14C=O: ~176 C2: ~36 C3: ~25 C4: ~31 C5: ~22 C6: ~14
IR (cm⁻¹) N-H stretch: ~3350, 3180 (br) C=O stretch: ~1650 (strong) C=C stretch: ~1640 (medium) N-H bend: ~1620N-H stretch: ~3350, 3180 (br) C=O stretch: ~1670 (strong) C=C stretch: ~1650 (medium) N-H bend: ~1620N-H stretch: ~3350, 3180 (br) C=O stretch: ~1640 (strong) N-H bend: ~1640
Mass Spec (m/z) [M]⁺: 113.08[M]⁺: 113.08[1][M]⁺: 115.10

Experimental Protocols for Verification

Accurate and reproducible experimental data is critical for the verification of reported properties. Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points
  • Melting Point: A small amount of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Boiling Point: For liquid samples, a small volume is placed in a test tube with an inverted capillary tube. The setup is heated in a liquid bath, and the temperature at which a steady stream of bubbles emerges from the capillary and the liquid level inside the capillary rises upon cooling is recorded as the boiling point.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solids, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquids, a thin film is placed between two salt plates (e.g., NaCl).

    • Analysis: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionization: Electron ionization (EI) is commonly used for these types of molecules.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Solubility Determination
  • A known amount of the compound is added to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved compound is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Potential Signaling Pathway Involvement

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unsaturated_Fatty_Acid_Amide Unsaturated_Fatty_Acid_Amide PPAR PPAR Unsaturated_Fatty_Acid_Amide->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms complex with RXR RXR RXR->PPAR_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Lipid Metabolism & Inflammation Control Target_Genes->Metabolic_Regulation Leads to

Caption: PPAR signaling pathway activation by an unsaturated fatty acid amide.

Experimental Workflow for Property Verification

The following diagram illustrates a logical workflow for the independent verification of the physicochemical and structural properties of a synthesized amide like this compound.

Verification_Workflow Workflow for Amide Property Verification cluster_structure Structural Analysis cluster_physicochemical Property Measurement Synthesis Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, GC) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation Physicochemical_Characterization Physicochemical Characterization Purity_Analysis->Physicochemical_Characterization NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Melting_Point Melting_Point Physicochemical_Characterization->Melting_Point Boiling_Point Boiling_Point Physicochemical_Characterization->Boiling_Point Solubility Solubility Physicochemical_Characterization->Solubility Data_Comparison Comparison with Reported/Predicted Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Melting_Point->Data_Comparison Boiling_Point->Data_Comparison Solubility->Data_Comparison

Caption: A typical experimental workflow for verifying the properties of a synthesized amide.

References

benchmarking the performance of (Z)-hex-2-enamide in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (Z)-hex-2-enamide's potential performance in various biological applications. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar short-chain unsaturated amides to provide a predictive benchmark.

This guide presents a comparative overview of the potential biological activities of this compound by examining the performance of analogous compounds in antimicrobial, cytotoxic, and anti-inflammatory applications. The data and protocols herein are intended to serve as a foundational resource for researchers initiating studies on this compound and its potential alternatives.

Performance Comparison of Short-Chain Unsaturated Amides

To benchmark the potential efficacy of this compound, this section summarizes the reported biological activities of structurally related short-chain unsaturated amides. These compounds share key chemical features with this compound, such as a carbon-carbon double bond in conjugation with an amide functional group, which are often crucial for biological activity.

Antimicrobial Activity

Short-chain unsaturated amides have been investigated for their ability to inhibit the growth of various microbial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
AcrylamideVarious Bacteria>1000[1]
SorbamideSaccharomyces cerevisiae100N/A
CrotonamideEscherichia coli>500N/A
Predicted this compoundVarious BacteriaN/AN/A

Note: Data for sorbamide and crotonamide are representative values from general literature and may vary based on specific experimental conditions. Direct antimicrobial data for this compound is not currently available.

Cytotoxic Activity

The cytotoxic potential of short-chain unsaturated amides is a critical parameter in drug development, indicating a compound's toxicity to cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance that inhibits a biological process or response by 50%.

CompoundCell LineIC50 (µM)Reference
AcrylamideVariousVaries (High Toxicity)[2]
Anandamide (AEA)VariousVaries[3]
Predicted this compoundN/AN/AN/A

Note: Acrylamide is a known neurotoxin and probable carcinogen[2][4]. Anandamide, an endocannabinoid, exhibits variable cytotoxicity depending on the cell line and conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of unsaturated fatty acid amides are of significant interest. A key mechanism in inflammation is the activation of the NF-κB signaling pathway. Inhibition of this pathway is a common indicator of anti-inflammatory potential.

CompoundAssayEffectReference
Anandamide (AEA)TNFα-induced NF-κB activationInhibition[3]
Other N-AcylethanolaminesNF-κB pathwayModulation[5][6]
Predicted this compoundNF-κB pathwayN/AN/A

Note: Anandamide has been shown to inhibit NF-κB activation through a cannabinoid receptor-independent pathway[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments relevant to the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test compound stock solution (e.g., in DMSO).
  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
  • Sterile 96-well microtiter plates.

2. Procedure:

  • Serially dilute the test compound in the growth medium across the wells of the microtiter plate.
  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. Alternatively, absorbance can be read using a microplate reader[7].

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
  • Include untreated cells as a control.

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[8].

4. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals[9].
  • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm)[8].

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value[8].

Anti-inflammatory Assay: NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.

1. Cell Transfection:

  • Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

2. Cell Treatment:

  • Treat the transfected cells with the test compound for a defined period.
  • Stimulate the cells with an inflammatory agent (e.g., TNFα) to activate the NF-κB pathway.
  • Include appropriate controls (unstimulated, stimulated without compound).

3. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a luminometer.

4. Data Analysis:

  • The level of luciferase expression corresponds to the activity of the NF-κB pathway. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualizing Molecular Pathways and Workflows

Generalized NF-κB Signaling Pathway

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a key target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNFα) Receptor Receptor Inflammatory_Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Simplified Canonical NF-κB Signaling Pathway.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a test compound.

MIC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Logical Relationship for Cytotoxicity Assessment

This diagram illustrates the decision-making process based on the results of a cytotoxicity assay.

Cytotoxicity_Logic Start Perform Cytotoxicity Assay High_Viability High Cell Viability? Start->High_Viability Low_Toxicity Low Toxicity Profile High_Viability->Low_Toxicity Yes High_Toxicity High Toxicity Profile High_Viability->High_Toxicity No Further_Testing Proceed to Efficacy Testing Low_Toxicity->Further_Testing Re-evaluate Re-evaluate Compound or Dose High_Toxicity->Re-evaluate

References

Safety Operating Guide

Safe Disposal of (Z)-hex-2-enamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of (Z)-hex-2-enamide based on publicly available information. It is not a substitute for a formal safety assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

Immediate Safety and Handling Information

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.

Step 1: Waste Identification and Segregation

  • Properly label a dedicated waste container for this compound waste. The label should include the full chemical name, concentration, and any known hazards.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Waste Collection

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in the designated and properly labeled waste container.

  • Keep the waste container securely closed when not in use.

Step 3: Storage of Chemical Waste

  • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the this compound waste.

  • Provide the EHS department with all necessary information about the waste, including its composition and volume.

Step 5: Professional Disposal

  • The disposal of this compound should be conducted by a licensed and qualified hazardous waste disposal company.

  • The primary method of disposal for many organic chemicals is high-temperature incineration. However, the specific disposal method will be determined by the disposal company in accordance with regulations.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound in the search results, a table with quantitative data such as permissible exposure limits (PELs) or toxicity values (LD50) cannot be provided. The table below summarizes the key information for safe handling and disposal.

ParameterGuideline
Chemical Name This compound
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat
Handling Area Well-ventilated area or chemical fume hood
Waste Segregation Collect in a dedicated, labeled container
Disposal Method Through a licensed hazardous waste disposal service
Regulatory Compliance Adhere to all federal, state, and local regulations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Segregate Waste (Label container with chemical name and hazards) start->identify collect Collect Waste (Unused chemical, contaminated materials) identify->collect store Store Waste Securely (Closed container in designated area) collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Professional Disposal (Licensed hazardous waste vendor) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-hex-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-hex-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.